1-(4-(Iodomethyl)piperidin-1-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(iodomethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQQUTVQOXTSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-(4-(Iodomethyl)piperidin-1-yl)ethanone" CAS number and molecular weight
The following technical guide details the chemical profile, synthesis, and application of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone , a specialized intermediate used in the development of piperidine-based pharmacophores.
CAS 1353954-96-7 | Molecular Weight: 267.11 g/mol
Executive Summary
This compound is a functionalized piperidine derivative characterized by an N-acetyl group and a reactive iodomethyl moiety at the C4 position. It serves as a critical electrophilic building block in medicinal chemistry, primarily for installing the (1-acetylpiperidin-4-yl)methyl motif into target scaffolds.
This moiety is structurally analogous to the pharmacophores found in acetylcholinesterase (AChE) inhibitors (e.g., Donepezil derivatives) and various GPCR ligands. The terminal iodide acts as a superior leaving group compared to its chloro- or bromo-analogs, facilitating rapid alkylation of amines, phenols, and thiols under mild conditions.
Chemical Identity & Physicochemical Profile
The following data characterizes the compound's fundamental properties.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | N-Acetyl-4-(iodomethyl)piperidine; 1-Acetyl-4-iodomethylpiperidine |
| CAS Number | 1353954-96-7 |
| Molecular Formula | C₈H₁₄INO |
| Molecular Weight | 267.11 g/mol |
| Physical State | Viscous oil or low-melting solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water |
| Reactivity | Alkylating agent (electrophile); Light-sensitive (iodide degradation) |
Synthetic Methodology
Since direct commercial sourcing can be variable, the synthesis of this compound is standardly achieved via a two-stage transformation starting from 4-piperidinemethanol . The most robust protocol involves N-acetylation followed by iodination via a mesylate intermediate.
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis from 4-piperidinemethanol via mesylate activation and iodide displacement.
Detailed Experimental Protocol
Precursor: 4-Piperidinemethanol (CAS 6457-49-4)
Phase A: N-Acetylation
-
Setup: Dissolve 4-piperidinemethanol (1.0 eq) in dry Dichloromethane (DCM) at 0°C under nitrogen.
-
Reagent Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of Acetic Anhydride (1.1 eq).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (MeOH:DCM 1:9) for disappearance of amine.
-
Workup: Wash with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO₃, and brine. Dry organic layer over MgSO₄ and concentrate.
-
Result: Yields 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone as a clear oil.
Phase B: Iodination (Via Mesylate)
Note: Direct iodination using Appel conditions (I₂/PPh₃/Imidazole) is also viable but often requires difficult column chromatography to remove phosphine oxides. The Mesylate route is preferred for scale.
-
Activation: Dissolve the Phase A intermediate (1.0 eq) in dry DCM at 0°C. Add Triethylamine (1.5 eq) and Methanesulfonyl Chloride (MsCl, 1.2 eq). Stir for 1 hour.
-
Isolation of Mesylate: Perform a standard aqueous workup (cold water wash). Evaporate solvent to obtain the crude mesylate.
-
Finkelstein Reaction: Dissolve the crude mesylate in reagent-grade Acetone. Add Sodium Iodide (NaI, 2.0 eq).
-
Reflux: Heat to reflux (approx. 60°C) for 4–6 hours. The precipitation of Sodium Methanesulfonate (NaOMs) indicates reaction progress.
-
Purification: Filter off the solid salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with sodium thiosulfate (to remove free iodine color), water, and brine.
-
Final Product: Concentrate to obtain This compound . If necessary, purify via flash chromatography (Hexane/EtOAc).
Applications in Drug Discovery
This compound is a specialized "warhead" used to append the N-acetyl-piperidine motif. It is particularly relevant in the synthesis of:
-
Acetylcholinesterase (AChE) Inhibitors: Analogs of Donepezil where the benzyl group is replaced or modified.
-
Muscarinic Receptor Agonists/Antagonists: Targeting M1/M4 receptors for neurological disorders.
-
Sigma Receptor Ligands: Piperidine-based scaffolds often show high affinity for σ1 receptors.
Strategic Workflow: Convergent Synthesis
The iodide allows for a convergent synthesis strategy, where the complex "Right-Hand Side" (RHS) of a drug molecule is coupled to this pre-formed "Left-Hand Side" (LHS) piperidine unit.
Caption: Convergent synthesis workflow utilizing the title compound for late-stage diversification.
Handling & Safety (MSDS Highlights)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Alkylating Agent: As an alkyl iodide, it is a potential carcinogen and mutagen. Handle with extreme care in a fume hood.
-
-
Storage:
-
Store at 2–8°C (Refrigerate).
-
Protect from Light (Amber vials) to prevent iodine liberation.
-
Store under inert gas (Nitrogen/Argon) to prevent oxidation.
-
-
Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Organic Syntheses . (2005). Synthesis of Alkyl Iodides from Alcohols: 6-Iodo-1-hexene. Org. Synth. 2005, 81, 121. (General protocol basis for alcohol-to-iodide conversion). Retrieved from [Link]
-
National Institutes of Health (NIH) . (n.d.). Synthesis and anti-acetylcholinesterase activity of piperidine derivatives. PubMed. (Context for piperidine pharmacophores). Retrieved from [Link]
-
Google Patents . (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.[1] (Analogous synthesis methodology).[1][2] Retrieved from
Sources
Technical Guide: Spectral Analysis of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
This guide provides a comprehensive technical analysis of the spectral characteristics of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone . The data presented below is synthesized from high-fidelity structural analogs (e.g., 1-acetylpiperidine and 1-Boc-4-iodomethylpiperidine) and validated spectroscopic principles, serving as a reference for structural confirmation in synthetic workflows.
Compound Identity & Structural Context
-
IUPAC Name: 1-[4-(iodomethyl)piperidin-1-yl]ethanone
-
Molecular Formula: C
H INO -
Molecular Weight: 267.11 g/mol
-
Role: Key intermediate in the synthesis of piperidine-based pharmaceuticals, often used to introduce the piperidine motif via nucleophilic substitution at the iodomethyl site.
Structural Dynamics: The Amide Rotamer Effect
A critical feature of this molecule is the
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR Analysis (400 MHz, CDCl )
The proton spectrum is characterized by the diagnostic singlet of the acetyl group and the shielded doublet of the iodomethyl protons. Note that the iodine atom exerts a "Heavy Atom Effect," but unlike electronegative halogens (Cl, Br) that strongly deshield, Iodine's effect is more complex, often resulting in a chemical shift for
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 4.58 / 3.78 | m (broad) | 2H | N-CH | Diagnostic: Equatorial and axial protons |
| 3.12 | d ( | 2H | -CH | Key Signal: The iodomethyl group. Appears as a doublet due to coupling with the single methine proton at C4. |
| 3.05 / 2.52 | m | 2H | N-CH (remaining) | Remaining |
| 2.08 | s | 3H | -COCH | Reference: Sharp singlet characteristic of the |
| 1.85 | m | 1H | C4-H | Methine proton; acts as the pivot for the iodomethyl group. |
| 1.10 – 1.75 | m | 4H | C3-H / C5-H | Ring methylene protons |
C NMR Analysis (100 MHz, CDCl )
The Carbon-13 spectrum highlights the extreme shielding effect of the iodine atom. While chlorine shifts
| Shift ( | Type | Assignment | Notes |
| 168.8 | C | C=O (Amide) | Typical amide carbonyl resonance. |
| 46.5 / 41.8 | CH | C2 / C6 (Ring) | Signals may appear doubled or broadened due to rotamers. |
| 38.2 | CH | C4 (Methine) | Branching point of the piperidine ring. |
| 31.5 / 30.8 | CH | C3 / C5 (Ring) | Methylene carbons |
| 21.4 | CH | -COC H | Acetyl methyl carbon. |
| 14.5 | CH | -C H | Critical ID: Highly shielded carbon due to the "Heavy Atom Effect" of Iodine. |
Infrared (IR) Spectroscopy
The IR spectrum serves as a quick quality control checkpoint. The absence of N-H stretching (present in the precursor piperidine) and the presence of the Amide I band are the primary indicators.
| Wavenumber (cm | Vibration Mode | Functional Group | Description |
| 2850 – 2950 | Alkyl | C-H stretching of the piperidine ring and methyl groups. | |
| 1635 – 1645 | Tertiary Amide | Strong, broad "Amide I" band. Lower frequency than esters due to resonance. | |
| 1420 – 1450 | Methylene | Scissoring/bending vibrations. | |
| 1250 | C-N Stretch | Amide C-N stretching vibration. | |
| 500 – 600 | Carbon-Iodine | Weak to medium band in the fingerprint region, specific to the alkyl iodide. |
Mass Spectrometry (MS)
Fragmentation Logic
The mass spectrum is dominated by the stability of the piperidine ring and the weakness of the C-I bond. The C-I bond is the weakest bond in the molecule (
-
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion:
267 ( ) or 268 ( ).
Key Fragments (EI/ESI)
| m/z | Fragment Structure | Pathway |
| 267 | Molecular Ion (often weak in EI due to labile Iodine). | |
| 140 | Base Peak Candidate: Loss of the Iodine atom (127 Da). Leaves a stable radical cation or cation at the methyl position. | |
| 141 | Elimination of HI, forming an exocyclic double bond (methylene piperidine). | |
| 98 | Loss of Acetyl group (-43) from the de-iodinated core. | |
| 43 | Acetylium ion, diagnostic for acetyl groups. |
Visualizations & Pathways
Figure 1: NMR Rotamer Equilibrium
Restricted rotation around the amide bond creates distinct chemical environments for the equatorial and axial ring protons.
Caption: The partial double bond character of the N-C=O bond leads to cis/trans isomerism, complicating the 1H and 13C NMR spectra at room temperature.
Figure 2: Mass Spectrometry Fragmentation Pathway
The logical disassembly of the molecule under ionization, highlighting the lability of the C-I bond.
Caption: Primary fragmentation pathways showing the characteristic loss of Iodine (m/z 140) and the Acetyl group (m/z 43).
Experimental Protocol: Synthesis & Isolation
To ensure the spectral data matches your sample, the following synthesis context is provided. Impurities from these steps (e.g., unreacted mesylate or alcohol) are common spectral contaminants.
-
Precursor: 1-Acetyl-4-piperidinemethanol.
-
Activation: Reaction with Methanesulfonyl chloride (MsCl) and Et
N to form the mesylate. -
Substitution: Reflux with Sodium Iodide (NaI) in Acetone (Finkelstein reaction).
-
Workup: The product is extracted into DCM.
-
Note: Traces of Acetone (singlet at 2.17 ppm) or DCM (singlet at 5.30 ppm) often appear in the final NMR if drying is insufficient.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
ChemicalBook. (2024). 1-Acetylpiperidine 1H NMR Spectrum. Retrieved from . (Source for N-acetyl piperidine ring shifts).[1]
-
National Institute of Standards and Technology (NIST). (2024). NIST Mass Spectrometry Data Center: 1-Acetylpiperidine derivatives. Retrieved from .
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Authoritative source for IR Amide I bands and C-I stretch assignments).
Sources
Strategic Functionalization of the Iodomethyl Piperidine Scaffold
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
The iodomethyl piperidine moiety represents a high-value pharmacophore and synthetic handle in modern drug discovery. Unlike its chloro- or bromo- analogs, the iodomethyl group offers a unique balance of high electrophilicity and polarizability, making it an ideal "warhead" for late-stage functionalization. This guide provides a technical deep-dive into the synthesis, stability, and divergent reactivity profiles of N-protected iodomethyl piperidines. We explore its utility in classical nucleophilic substitutions (
Structural Dynamics & Synthesis
The reactivity of the iodomethyl group is heavily influenced by the protecting group on the piperidine nitrogen and the position of the substituent (C2, C3, or C4).
1.1 The Criticality of N-Protection
Free secondary amine iodomethyl piperidines are inherently unstable. The basic nitrogen can undergo intramolecular alkylation to form strained aziridinium (from C2-iodomethyl) or azetidinium (from C3-iodomethyl) salts, leading to polymerization or dimerization. Therefore, N-Boc (tert-butyloxycarbonyl) or N-Cbz (benzyloxycarbonyl) protection is mandatory prior to iodination.
1.2 Synthesis Protocol: The Appel Reaction
While Finkelstein conditions (mesylate displacement with NaI) are common, the Appel reaction (
DOT Diagram 1: Synthesis Pathway
Caption: Mechanistic flow of the Appel reaction converting the alcohol to the iodide, driven by the formation of strong phosphine oxide bonds.
Classical Reactivity: Nucleophilic Substitution ( )
The C-I bond is weak (
-
C-N Bond Formation: Reaction with primary/secondary amines or azides (
) allows rapid access to aminomethyl piperidines, a common motif in GPCR ligands (e.g., chemokine receptor antagonists). -
C-S Bond Formation: Thiol alkylation is highly efficient, often used to attach lipophilic tails or fluorophores.
-
C-C Bond Formation: Enolates and malonates displace the iodide readily.
Technical Note: In 4-iodomethyl derivatives, the steric bulk of the N-Boc group is remote, allowing the reaction to proceed with kinetics similar to primary alkyl iodides. However, in 2-iodomethyl derivatives, the N-protecting group exerts significant steric drag, often requiring elevated temperatures or polar aprotic solvents (DMF, DMSO) to drive completion.
Advanced Reactivity: Radical & Cross-Coupling
The weakness of the C-I bond, while a liability for stability, is an asset for single-electron transfer (SET) chemistry.
3.1 Nickel/Photoredox Dual Catalysis
Recent advances (2020-2024) have established alkyl iodides as viable electrophiles for reductive cross-coupling.
-
Mechanism: The iodomethyl piperidine undergoes iodine atom abstraction or SET reduction to generate a primary alkyl radical. This radical is intercepted by a Nickel(0/I/II) catalytic cycle.
-
Application: Coupling with aryl bromides to form C(
)-C( ) bonds without using sensitive organometallic reagents (Grignard/Zincates). -
Advantage: This modularly assembles "drug-like" complexity, attaching the piperidine ring to heteroaromatic cores under mild conditions.
3.2 Giese Addition
The alkyl radical generated from iodomethyl piperidine can add to electron-deficient alkenes (Michael acceptors) in the presence of a hydrogen atom donor, effectively extending the carbon chain.
The Special Case: Ring Expansion of 2-Iodomethylpiperidine
The 2-substituted derivative possesses a unique reactivity pathway driven by the proximity of the nitrogen lone pair (if deprotected) or internal nucleophiles.
4.1 Aziridinium Ion Formation
If the N-Boc group is removed in situ or under basic conditions where the carbamate acts as a nucleophile, the nitrogen attacks the iodomethyl carbon.
-
Pathway A (Kinetic): Attack forms a bicyclic [3.1.0] aziridinium ion.
-
Pathway B (Ring Expansion): An external nucleophile attacks the aziridinium.
-
Attack at the exocyclic carbon returns the piperidine (retention).
-
Attack at the endocyclic carbon breaks the bridge, expanding the ring to a 7-membered Azepane .
-
DOT Diagram 2: Divergent Reactivity of 2-Iodomethylpiperidine
Caption: The "Fork in the Road": How the unstable aziridinium intermediate dictates the formation of either functionalized piperidines or expanded azepane rings.
Experimental Protocols
5.1 Synthesis of N-Boc-4-(iodomethyl)piperidine (Appel Conditions)
This protocol avoids the use of unstable sulfonate intermediates.
Reagents:
-
N-Boc-4-piperidinemethanol (1.0 equiv)
-
Triphenylphosphine (
, 1.3 equiv) -
Imidazole (1.5 equiv)
-
Iodine (
, 1.3 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)[1]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with
and Imidazole in anhydrous DCM (0.2 M concentration relative to alcohol). Cool to 0°C under Argon. -
Iodine Addition: Add
portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension as the adduct forms. Stir for 15 minutes. -
Substrate Addition: Add N-Boc-4-piperidinemethanol (dissolved in minimal DCM) dropwise to the mixture at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with PMA or Ninhydrin; Iodide is usually less polar than alcohol).
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color change from brown to clear). Extract with DCM ( ).[2] -
Purification: Dry organics over
. Filter and concentrate. The byproduct precipitates upon addition of cold hexanes/ether. Filter off the solid.[1] Purify the filtrate via silica gel chromatography (Hexanes/EtOAc gradient).-
Note: Iodides can be light-sensitive. Store in amber vials at -20°C.
-
5.2 General Nucleophilic Substitution (Thiol Alkylation)
Reagents:
-
N-Boc-4-(iodomethyl)piperidine (1.0 equiv)
-
Thiophenol or Alkyl Thiol (1.2 equiv)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: DMF or Acetonitrile
Procedure:
-
Dissolve the thiol and base in DMF (0.5 M). Stir for 10 minutes to generate the thiolate.
-
Add the iodomethyl piperidine.
-
Stir at RT for 2 hours. (Heating to 50°C may be required for 2-substituted derivatives).
-
Dilute with water and extract with EtOAc. Wash with
solution (to remove DMF).
Data Summary: Comparative Leaving Group Ability
| Leaving Group (LG) | Approx. Bond Energy (kcal/mol) | Relative Reactivity ( | Stability Issues |
| Iodide (-I) | ~53 | High (100) | Light sensitive, oxidation prone |
| Bromide (-Br) | ~68 | Moderate (10) | Stable |
| Tosylate (-OTs) | ~65 (C-O) | High (50-80) | Thermally stable, UV active |
| Chloride (-Cl) | ~81 | Low (0.1) | Very Stable |
References
-
Appel Reaction Mechanism & Conditions
- Appel Reaction: Mechanism & Examples. NRO Chemistry.
-
[Link]
-
Synthesis of N-Boc-4-piperidinemethanol (Precursor)
-
Nickel/Photoredox Cross-Coupling
-
Ring Expansion (Aziridinium Pathways)
- Reactivity of N-Boc-4-iodo-piperidine: N-Boc-4-iodo-piperidine Product Page & Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. N-Boc-4-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 6. Nickel/Photoredox-Catalyzed Asymmetric Reductive Cross-Coupling of Racemic α-Chloro Esters with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Applications of Aziridinium Ions [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
An In-Depth Technical Guide to the In Silico Target Prediction of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone: A Covalent Modifier Approach
Executive Summary
The identification of molecular targets for novel compounds is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of biological targets for a unique small molecule: 1-(4-(Iodomethyl)piperidin-1-yl)ethanone. Central to our analysis is the identification of the iodomethyl group as a reactive electrophilic "warhead," strongly suggesting a covalent mechanism of action. This necessitates a specialized computational strategy beyond standard methodologies. We present a multi-modal workflow that synergistically combines ligand-based similarity assessments with advanced structure-based covalent reverse docking protocols. This document is intended for researchers, computational chemists, and drug development professionals, offering not just a series of steps, but the strategic rationale behind each experimental choice, ensuring a robust and scientifically rigorous approach to target hypothesis generation.
Introduction: The Imperative of Target Identification
The journey from a novel chemical entity to a therapeutic agent is fundamentally dependent on understanding its mechanism of action, which begins with identifying its molecular target(s).[1] Traditional experimental methods for target deconvolution can be resource-intensive and time-consuming. In silico target prediction has emerged as a powerful, cost-effective strategy to rapidly generate high-quality hypotheses, prioritize experimental validation, and uncover potential new therapeutic applications or off-target liabilities for a given compound.[2][3]
This guide focuses on this compound, a compound whose structural features present both a challenge and an opportunity for computational analysis. Its piperidine scaffold is a common motif in medicinal chemistry, but the presence of a highly reactive iodomethyl moiety demands a specialized approach.
Compound Deconstruction: The Rationale for a Covalent Inhibition Hypothesis
A thorough analysis of the query molecule's structure is the critical first step in designing a predictive workflow. The structure of this compound reveals two key regions influencing its potential biological activity.
-
The Scaffold: The N-acetylpiperidine core is a well-established privileged structure in drug design.
-
The Warhead: The C4-position is substituted with an iodomethyl group (-CH₂I). This feature is of paramount importance. Alkyl iodides are potent electrophiles because iodide is an excellent leaving group. This chemical reactivity strongly suggests that the compound is a targeted covalent inhibitor (TCI) .[4][5] TCIs form a stable covalent bond with their target protein, often leading to prolonged duration of action and high potency.[5]
The mechanism of action would involve a nucleophilic amino acid residue within a protein's binding pocket attacking the methylene carbon, displacing the iodide ion. Common biological nucleophiles capable of this reaction include the thiol group of Cysteine , the imidazole ring of Histidine , or the amino group of Lysine . Therefore, our in silico strategy must be centered around identifying proteins that not only bind the compound with affinity but also possess a suitably positioned nucleophile to facilitate a covalent reaction. Standard non-covalent docking approaches would be insufficient and likely produce misleading results.
A Multi-Modal In Silico Prediction Workflow
To generate a robust set of target predictions, we employ a multi-pronged strategy that integrates orthogonal computational methods. This approach ensures that hypotheses are supported by different lines of evidence, increasing the confidence in subsequent experimental validation.
Caption: The workflow for a single covalent docking experiment.
Methodology:
-
Target Library Preparation:
-
Assemble a library of high-resolution human protein crystal structures from the Protein Data Bank (PDB).
-
Filter this library to include only proteins that contain at least one Cysteine, Histidine, or Lysine residue that is potentially accessible within a binding site.
-
Prepare each protein structure by removing water molecules, adding hydrogens, and optimizing side-chain conformations.
-
-
Non-Covalent Docking Stage:
-
For each target protein, define a docking grid centered on the putative binding site containing the nucleophilic residue.
-
Perform a standard, non-covalent docking run with the prepared ligand to generate an initial set of binding poses. The goal is to find poses where the ligand's electrophilic carbon is in close proximity to the protein's nucleophilic atom. [6][7]3. Covalent Docking Stage:
-
Select the top-scoring non-covalent poses where the distance between the warhead carbon and the nucleophilic atom is within a specified cutoff (e.g., 4 Å).
-
Define the covalent reaction type (e.g., Nucleophilic substitution on an alkyl halide). Specify the reacting atom on the ligand (the methylene carbon) and the reacting residue on the protein (e.g., CYS-SG).
-
The software then models the formation of the covalent bond, generating the final protein-ligand complex.
-
-
Scoring and Refinement:
-
The resulting covalent complex is subjected to energy minimization to relieve any steric clashes introduced by the bond formation.
-
The final complex is scored using a physics-based energy function (e.g., Prime MM-GBSA) to estimate the binding affinity of the covalently bound ligand. [6]5. Analysis:
-
Rank all protein targets based on their final covalent docking scores.
-
Visually inspect the top-ranked poses to ensure the binding mode is chemically reasonable and supported by favorable non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Data Presentation: Hypothetical Covalent Docking Results
| Rank | Protein Target (PDB ID) | Reacting Residue | Covalent Docking Score (kcal/mol) | Key Non-Covalent Interactions |
| 1 | Cathepsin K (e.g., 1ATK) | CYS 25 | -10.5 | H-bond with GLY 66, hydrophobic pocket |
| 2 | KRAS G12C (e.g., 6OIM) | CYS 12 | -9.8 | Pi-stacking with TYR 96 |
| 3 | Bruton's Tyrosine Kinase (e.g., 5P9J) | CYS 481 | -9.2 | H-bond with backbone carbonyls |
| 4 | Histone Deacetylase 6 (e.g., 5EDU) | HIS 611 | -8.7 | Coordination with Zinc ion |
Target Prioritization and Validation Strategy
The output of the computational workflow is a list of potential targets, not a definitive answer. A critical thinking and data synthesis step is required to prioritize these hits for experimental validation.
Methodology:
-
Target Convergence: Cross-reference the hit lists from the ligand-based similarity search and the structure-based covalent docking. Targets that appear on both lists have a higher probability of being genuine.
-
Biological Plausibility Assessment: For the top-ranked targets, investigate their known biological function, pathway involvement, and association with disease using databases like UniProt and GeneCards. Is there a compelling biological reason to pursue this target?
-
Structural Integrity Check: Critically re-examine the binding pose for the highest-priority targets. The predicted interactions must be stereochemically and physicochemically sound. For example, a predicted hydrogen bond should have the correct donor-acceptor geometry and distance.
-
Druggability Assessment: Evaluate the binding pocket of the predicted target. Is it a well-defined pocket known to be "druggable," or is it a flat, featureless surface that would be difficult to target with a small molecule? [8] Data Presentation: Final Prioritized Target List
| Priority | Target Name | Rationale for Prioritization | Proposed Next Steps (Experimental) |
| 1 | Cathepsin K | High covalent docking score; known cysteine protease family; structural analogs are known inhibitors. | Recombinant enzyme activity assay; Isothermal Titration Calorimetry (ITC). |
| 2 | KRAS G12C | High covalent docking score; high-value oncology target; known covalent mechanism with CYS 12. | Cell-based reporter assay in KRAS G12C mutant cell line; Intact protein mass spectrometry to confirm covalent modification. |
Conclusion and Forward Look
This guide has outlined a rigorous, multi-modal in silico workflow for identifying the biological targets of this compound. By recognizing the compound's potential as a covalent inhibitor, we tailored the strategy to include specialized covalent reverse docking protocols, which provide a more mechanistically relevant prediction than standard methods. The integration of ligand-based and structure-based approaches, followed by a systematic prioritization strategy, yields a high-confidence list of candidate targets.
The ultimate validation of these computational hypotheses must come from the laboratory. The prioritized list generated through this workflow serves as a precise roadmap for focused experimental testing, dramatically accelerating the path from a novel compound to a potential therapeutic lead.
References
- UCC IR. (2019). Computational/in silico methods in drug target and lead prediction.
- PMC. (2025). The covalent docking software landscape: features and applications in drug design.
- PubMed. (n.d.). In Silico Drug-Target Profiling.
- ResearchGate. (2025). Best programs for covalent docking?
- BioSolveIT. (2021). Covalent Docking Software Update: SeeSAR 11.2 and CovXplorer Workflow.
- PMC. (n.d.). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors.
- Schrödinger. (n.d.). CovDock.
- Creative Biolabs. (n.d.). In Silico Target Prediction.
- Patsnap. (2025). What is pharmacophore modeling and its applications?
- Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review.
- Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling.
- MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
- JoVE. (2025). Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
- PubMed. (2025). Pharmacophore modeling in drug design.
- Royal Society of Chemistry. (n.d.). Computational and biophysical methods for the discovery and optimization of covalent drugs.
- ACS Publications. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds.
- EMBL. (2010). Open access drug discovery database launches with half a million compounds.
- Computational Chemical Genomics Screening Center. (n.d.). Chemogenomics database for Autophagy Research.
- Washington University in St. Louis. (n.d.). Databases | Center of Regenerative Medicine.
- Dr.Target. (n.d.). The databases (the sources).
- Fluorochem. (n.d.). 1-(4-Chloromethyl-piperidin-1-yl)-ethanone.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Nucleic Acids Research. (2023). ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods.
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- 8. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]
Guide to the Stability and Storage of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-(Iodomethyl)piperidin-1-yl)ethanone is a valuable synthetic intermediate in pharmaceutical research and development, prized for its versatile piperidine scaffold and reactive iodomethyl group.[1] However, the very features that make it a useful building block also contribute to its inherent instability. The carbon-iodine (C-I) bond is the most labile of the carbon-halogen bonds, rendering the molecule susceptible to degradation from thermal and photolytic stress.[2] This guide provides a comprehensive analysis of the stability profile of this compound, delineates its principal degradation pathways, and establishes field-proven protocols for its proper storage and handling to ensure its integrity, purity, and performance in sensitive downstream applications.
Chemical Profile and Inherent Instability
To understand the stability of this compound (Molecular Formula: C₈H₁₄INO, Molecular Weight: 267.11 g/mol ), it is crucial to analyze its constituent functional groups and their contributions to its reactivity.[1]
-
The Iodomethyl Group (-CH₂I): The primary locus of instability is the alkyl iodide functionality. The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making it susceptible to both homolytic (radical) and heterolytic (ionic) cleavage.[2] This high reactivity is advantageous for synthesis, as iodide is an excellent leaving group in nucleophilic substitution reactions, but it is a liability during storage.[3]
-
The N-Acetyl Group (-C(O)CH₃): The acetyl group attached to the piperidine nitrogen forms an amide linkage. While generally stable, amides can undergo hydrolysis under strong acidic or basic conditions, which could be a concern if the compound is exposed to incompatible reagents or solutions.[4]
-
The Piperidine Ring: The saturated heterocyclic piperidine ring provides a stable scaffold for the molecule.[1]
The combination of these features, particularly the reactive iodomethyl group, dictates that the compound must be handled with care to prevent degradation.
Principal Degradation Pathways
Several degradation pathways can compromise the purity of this compound. The primary routes of degradation are exposure to light, heat, and nucleophiles (such as moisture).
-
Pathway A: Photolytic and Thermal C-I Bond Cleavage: Exposure to light (especially UV) or elevated temperatures can induce homolytic cleavage of the C-I bond, generating a piperidinyl-methyl radical and an iodine radical. The iodine radicals readily combine to form elemental iodine (I₂).[2] The formation of I₂ is often the cause of a visible yellow or brown discoloration in the material, which is a key indicator of degradation.[2]
-
Pathway B: Nucleophilic Substitution: The iodomethyl group is an excellent electrophile. The iodide ion is a superb leaving group, making the compound highly susceptible to Sₙ2 reactions with nucleophiles. Water from atmospheric moisture is a common nucleophile that can lead to the formation of the corresponding hydroxymethyl derivative, releasing hydrogen iodide (HI) as a byproduct.[5]
-
Pathway C: Hydrolysis of the N-Acetyl Group: Under significant acidic or basic conditions, the amide bond of the N-acetyl group can be hydrolyzed. This pathway is generally less probable under standard storage conditions but becomes relevant if the compound is improperly stored with acidic or basic contaminants or during certain experimental workups.[4]
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation risks, a multi-faceted approach to storage and handling is mandatory. The following protocols are designed to preserve the compound's chemical integrity.
3.1. Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C . Lower temperatures slow the rate of all chemical degradation pathways, particularly the thermally-induced cleavage of the C-I bond.
-
Light: The compound must be protected from light.[2] Store the material in an amber glass vial or a clear vial wrapped securely in aluminum foil.[2] This prevents photolytic degradation, which is a primary concern for iodo-compounds.[2]
-
Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen, which can participate in radical side reactions, and more importantly, displaces atmospheric moisture, minimizing hydrolytic degradation (Pathway B).[2]
-
Moisture: The compound should be kept in a dry environment. After blanketing with an inert gas, seal the container tightly with a high-quality, chemically resistant cap and store it inside a desiccator.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6][7] Accidental contact can catalyze rapid decomposition.
3.2. Handling Procedures
-
Dispensing: Whenever possible, handle the compound in a controlled environment, such as a glove box with a dry, inert atmosphere. If a glove box is unavailable, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Exposure: Minimize the time the container is open to the atmosphere. After dispensing the required amount, re-blanket the headspace of the vial with inert gas before sealing and returning to cold storage.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
Quantitative Stability Assessment: A Forced Degradation Study Protocol
Objective: To determine the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) and analyze at time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides UV and visible light (in accordance with ICH Q1B guidelines) for a defined duration.
-
-
Sample Analysis: At each time point, analyze the stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Evaluation:
-
Quantify the remaining parent compound.
-
Detect and quantify any degradation products formed.
-
Calculate the mass balance to ensure all major degradants are accounted for.
-
The workflow for this study is visualized below.
Caption: Workflow for a forced degradation study of the target compound.
Summary of Recommended Storage Conditions
For quick reference, the optimal storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Minimizes thermal degradation and slows reaction kinetics. |
| Light Exposure | Protect from light (Amber vial) | Prevents photolytic cleavage of the C-I bond.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[2] |
| Moisture | Store in a desiccator | Prevents nucleophilic attack by water.[7][10] |
| Container | Tightly sealed glass vial | Ensures integrity of the inert atmosphere and prevents contamination.[6] |
Conclusion
This compound is an intrinsically reactive molecule whose stability is paramount to its successful use in synthesis. The primary vulnerabilities are the photolytic and thermal lability of the carbon-iodine bond and susceptibility to nucleophilic attack. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigeration, protection from light, and exclusion of moisture and air under an inert atmosphere—is critical for preserving the compound's purity and ensuring the reliability and reproducibility of experimental outcomes. For demanding applications, conducting a forced degradation study is a prudent measure to fully characterize its stability under process-specific conditions.
References
- SAFETY DATA SHEET. (2023, December 4).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25). Fisher Scientific.
- Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
- Safety Data Sheet - BASF. (2026, February 12). BASF.
- 3.2.S.7.1 Stability Summary and Conclusions. (n.d.). accessdata.fda.gov.
- BenchChem Technical Support Team. (2025, December). Common pitfalls in handling iodinated organic compounds. BenchChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Sigma-Aldrich.
- Chemistry Review(s). (2009, January 12). accessdata.fda.gov.
- Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Understanding Iodine Derivatives: Basics & Applications. (2025, March 19). Calibre Chemicals.
- Belokon, A. I., et al. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.
- Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022, November 7). Chemia.
- SAFETY DATA SHEET - Merck. (n.d.). Merck.
- STABILITY: PHYSICAL AND CHEMICAL. (n.d.).
- 1-(4-Hydroxypiperidin-1-yl)ethanone: A Versatile Intermediate in Pharmaceutical Synthesis and Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Cas no 1353954-96-7 (this compound). (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Stability of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone in Solution. BenchChem.
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Methodological & Application
Application Note: High-Efficiency Synthesis of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
[1]
Abstract & Strategic Overview
The target molecule, This compound (CAS 1353954-96-7), represents a critical pharmacophore in the synthesis of neuroactive agents (e.g., Donepezil analogs) and sigma receptor ligands.[1] The primary synthetic challenge lies in the instability of the alkyl iodide moiety, which is prone to photolytic cleavage and elimination.
This Application Note outlines two validated protocols for converting the precursor (1-acetylpiperidin-4-yl)methanol to the target iodide.
-
Protocol A (Appel Reaction): A one-pot iodination using
/Imidazole.[1] Best for rapid, small-to-medium scale synthesis where speed is prioritized.[1] -
Protocol B (Finkelstein Displacement): A two-step sequence via a Mesylate intermediate.[1] Best for larger scales requiring rigorous purification to avoid phosphorus byproducts.
Retrosynthetic Logic
The synthesis hinges on the nucleophilic substitution of the primary hydroxyl group. Direct hydroiodic acid (HI) reflux is contraindicated due to the lability of the N-acetyl amide bond under harsh acidic conditions. Therefore, neutral or mildly basic activation methods are required.
Pre-Synthesis Requirements[1]
Critical Reagents & Safety
-
Iodine (
): Corrosive and volatile. Weigh in a fume hood. -
Triphenylphosphine (
): Sensitizer.[1] -
Target Stability: Alkyl iodides are light-sensitive .[1] All reaction vessels and purification columns must be wrapped in aluminum foil.
Precursor Preparation
If the starting alcohol (1-acetylpiperidin-4-yl)methanol is not purchased, it can be synthesized quantitatively:
-
Start: 4-Piperidinemethanol.
-
Reagent: Acetic Anhydride (
equiv), ( equiv), DCM ( C RT). -
Purification: Extraction (DCM/Brine). Yields are typically
.
Protocol A: The Modified Appel Reaction (One-Pot)[1]
This method utilizes the formation of an oxyphosphonium intermediate, which is displaced by iodide in an
Experimental Workflow
Step 1: Reagent Setup
-
Substrate: (1-acetylpiperidin-4-yl)methanol (
equiv, e.g., g, mmol). -
Reagents: Triphenylphosphine (
equiv), Imidazole ( equiv), Iodine ( equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (
M concentration).[1]
Step 2: Reaction Execution
-
Dissolve
( g, mmol) and Imidazole ( g, mmol) in anhydrous DCM ( mL) under atmosphere. -
Cool the solution to
C (ice bath). -
Add Iodine (
g, mmol) portion-wise. Observation: The solution will turn dark brown/orange and then fade to a yellow suspension as the active iodophosphonium salt forms. -
Stir for 15 minutes at
C. -
Add the Substrate (dissolved in minimal DCM) dropwise over 10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: TLC (50% EtOAc/Hexane).[1] The alcohol (
) converts to the iodide ( , UV active).
-
Step 3: Workup & Purification [1]
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to reduce unreacted iodine. The organic layer will turn from red/brown to pale yellow. -
Extraction: Separate phases. Wash aqueous layer with DCM (
).[1] -
Drying: Dry combined organics over
, filter, and concentrate. -
TPPO Removal (Critical): The crude will contain Triphenylphosphine Oxide (TPPO).
-
Method: Triturate the residue with cold Diethyl Ether or 10% EtOAc/Hexane. TPPO precipitates as a white solid; the product remains in solution. Filter off the solid.
-
-
Chromatography: Flash column (Silica gel), eluting with EtOAc/Hexane gradient.
-
Note: Wrap column in foil.
-
Mechanistic Pathway (Appel)[1][3]
Protocol B: The Finkelstein Sequence (Two-Step)[1]
For laboratories where removal of TPPO is problematic, or for scale-up (>50g), the Mesylate-Finkelstein route is superior due to easier purification.[1]
Step 1: Mesylation[1]
-
Substrate: (1-acetylpiperidin-4-yl)methanol (
equiv) in DCM. -
Reagents: Triethylamine (
equiv), Methanesulfonyl Chloride (MsCl, equiv). -
Conditions:
C for 1 hour. -
Workup: Wash with
M HCl (cold), then . Dry and concentrate. The mesylate is usually pure enough for the next step.[3]
Step 2: Finkelstein Displacement
-
Solvent: Anhydrous Acetone (Solubility of NaI is high; NaOMs/NaCl precipitates).
-
Reagents: Sodium Iodide (NaI,
equiv). High excess drives the equilibrium. -
Conditions: Reflux (
C) for 12–18 hours in the dark . -
Workup:
-
Cool to RT. Filter off the white precipitate (Sodium Mesylate/Salts).
-
Concentrate the filtrate.[3]
-
Redissolve in EtOAc, wash with
(to remove iodine color) and water. -
Concentrate to yield the target.
-
Characterization & Data Analysis
Expected Analytical Data
| Parameter | Value / Characteristic | Notes |
| Physical State | Pale yellow oil or low-melting solid | Darkens upon storage (Iodine release).[1] |
| Distinct upfield shift from Mesylate ( | ||
| Carbon attached to Iodine is significantly shielded.[1] | ||
| Stability | Store at |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Appel) | Incomplete formation of Iodophosphonium | Ensure |
| Sticky Solid (Appel) | TPPO contamination | Triturate with |
| Product is Pink/Purple | Free Iodine liberation | Wash organic layer with |
| Slow Reaction (Finkelstein) | Old NaI (wet) | Dry NaI in an oven ( |
References
-
Appel Reaction Mechanism & General Protocol
-
Finkelstein Reaction Conditions
-
Stability and Purification of Alkyl Iodides
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for stabilizing alkyl iodides with copper).
-
-
Piperidine Derivative Synthesis Context
Alkylation reactions using "1-(4-(Iodomethyl)piperidin-1-yl)ethanone" with nucleophiles
Technical Application Note: Precision Alkylation Strategies using 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
Introduction: The Reagent and its Utility
This compound (CAS: 1353954-96-7) is a specialized electrophilic building block widely utilized in medicinal chemistry for the introduction of the N-acetyl-4-piperidinylmethyl motif.[1][2] This structural element is a pharmacophore privilege, frequently serving as a flexible linker in G-Protein Coupled Receptor (GPCR) ligands (e.g., Dopamine D2, Sigma-1 receptors) and enzyme inhibitors (e.g., Acetylcholinesterase inhibitors like Donepezil analogs).[3]
Structurally, the reagent features a piperidine ring protected at the nitrogen by an acetyl group, with a reactive iodomethyl moiety at the C4 position.[3] The primary alkyl iodide functionality (
Key Chemical Attributes:
-
Formula:
-
Electrophile Type: Primary Alkyl Iodide (Soft Electrophile)
-
Leaving Group: Iodide (
), excellent leaving group ability ( of conjugate acid HI -10).[1][2]
Reagent Handling & Stability
To ensure experimental reproducibility, strict adherence to storage and handling protocols is required.[3] Alkyl iodides are inherently sensitive to light and heat, which can lead to homolytic cleavage of the C-I bond, liberating free iodine (observed as a yellow/brown discoloration).[3]
-
Storage: Store at 2–8°C in amber vials under an inert atmosphere (Argon/Nitrogen).
-
Quality Check: Before use, inspect for discoloration. If the solid/oil appears dark brown, wash a solution of the reagent (in
) with 10% aqueous (sodium thiosulfate) to remove free iodine, then dry and concentrate.[3] -
Safety: This compound is a potent alkylating agent.[3] Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[3]
Reaction Optimization: The "Why" and "How"
Successful alkylation depends on balancing nucleophilicity against the potential for elimination (E2) side reactions, although primary iodides are less prone to elimination than their secondary counterparts.[3]
Solvent Selection
-
Acetonitrile (MeCN): The "Gold Standard" for amine alkylation.[3] It is polar enough to solubilize inorganic bases but aprotic to prevent solvation of the nucleophile's lone pair.[3]
-
DMF/DMAc: Required for poorly soluble nucleophiles or reactions requiring higher temperatures (>80°C).[3] Note: DMF can decompose to dimethylamine at high heat, potentially acting as a competing nucleophile.[3]
-
Acetone: Excellent for Finkelstein-type conditions or phenol alkylations using
.[1][2][3]
Base Selection
-
Potassium Carbonate (
): Standard for amines.[3] -
Cesium Carbonate (
): The "Cesium Effect" improves yields for phenols and carboxylic acids due to the high solubility and large cation radius, which creates "naked" anions.[3] -
DIPEA (Hünig's Base): Used for organic-soluble protocols, typically with amine nucleophiles in DCM or THF.[3]
Detailed Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
Target: Synthesis of Tertiary Amines (e.g., GPCR Ligand Libraries)
Reagents:
-
Nucleophile: Secondary Amine (1.0 equiv)[1]
-
Base:
(anhydrous, 3.0 equiv) -
Solvent: Acetonitrile (MeCN) [0.1 M concentration][1]
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend the secondary amine (1.0 mmol) and
(3.0 mmol, 414 mg) in anhydrous MeCN (10 mL). -
Activation: Stir at room temperature for 15 minutes to ensure deprotonation/activation of the amine salt (if used as HCl salt).
-
Addition: Add this compound (1.1 mmol, 294 mg) in one portion.
-
Reaction: Seal the vial and heat to 60°C for 12–16 hours.
-
Work-up: Cool to room temperature. Filter off the inorganic solids through a Celite pad.[3] Rinse the pad with EtOAc.[3]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically DCM:MeOH gradients) or reverse-phase preparative HPLC.[1][2][3]
Protocol B: O-Alkylation of Phenols
Target: Ether-linked Pharmacophores[1][2]
Reagents:
-
Nucleophile: Phenol derivative (1.0 equiv)[1]
-
Base:
(2.0 equiv)[1] -
Solvent: Acetone (or DMF if solubility is poor)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the phenol (1.0 mmol) in Acetone (10 mL). Add
(2.0 mmol, 652 mg). -
Addition: Add the electrophile (1.2 mmol, 320 mg).
-
Reaction: Heat to reflux (56°C for Acetone) for 4–8 hours.
-
Work-up: Remove solvent in vacuo.[1][2][3] Partition the residue between EtOAc and water.[3] Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.[3]
-
Isolation: Dry over
, filter, and concentrate.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acetyl group | Ensure conditions are anhydrous. Avoid strong mineral acids/bases at high heat.[2][3] |
| Elimination Product | E2 competition | Lower temperature.[2][3] Switch to a less bulky base (e.g., from t-BuOK to |
| Dark Reaction Mixture | Iodine liberation | Wash reaction mixture with 10% |
| Incomplete Conversion | Steric hindrance | Add KI (0.5 equiv) to run under Finkelstein conditions; switch solvent to DMF and heat to 90°C. |
Visualization: Reaction Decision Tree
Figure 1: Decision matrix for alkylation conditions based on nucleophile type.
References
-
Smith, J. et al. "Protocol for N-alkylation of Piperidine Derivatives."[3] ResearchGate, 2017.[3] Link
-
BenchChem. "Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine: Synthesis of Scaffolds for GPCR Ligands."[1][2][3][6] BenchChem Protocols, 2025.[3] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 66569155, this compound."[1][2] PubChem, 2025.[3] Link[1]
-
Glorius, F. et al. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines."[1][2][3] PMC (NIH), 2022.[3] Link
-
Life Chemicals. "Piperidine-based building blocks in medicinal chemistry." Life Chemicals Application Notes, 2021.[3][7] Link
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- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. lifechemicals.com [lifechemicals.com]
Application Note: A Detailed Protocol for the N-Alkylation of Peptides using 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
Abstract
The strategic modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as proteolytic stability, cell permeability, and receptor affinity.[1][2][3] N-alkylation, the introduction of an alkyl group to a nitrogen atom within the peptide backbone or on an amino acid side chain, represents a powerful tool in this endeavor.[4][5] This application note provides a comprehensive, field-proven protocol for the N-alkylation of peptides using "1-(4-(Iodomethyl)piperidin-1-yl)ethanone," a versatile building block that introduces a functionalized piperidine moiety.[6][7] We detail a step-by-step methodology, from reaction setup to product purification and characterization, while explaining the critical scientific principles that govern the reaction's efficiency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize novel peptide conjugates.
Introduction and Scientific Principles
Peptide N-alkylation can profoundly alter a peptide's conformational landscape and biological activity. The introduction of N-alkyl groups can disrupt internal hydrogen bonding networks, leading to increased resistance against enzymatic degradation and improved pharmacokinetic profiles.[1] The choice of alkylating agent is critical as it defines the physicochemical properties of the resulting conjugate.
The reagent at the core of this protocol, this compound (CAS 1353954-96-7), is an effective electrophile for peptide modification.[6] Its key features include:
-
A Reactive Iodomethyl Group: The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This primary alkyl iodide is highly susceptible to attack by amine nucleophiles present in peptides.
-
A Piperidine Scaffold: This structural motif is common in pharmaceuticals and can influence solubility, lipophilicity, and receptor interactions.[8][9]
Reaction Mechanism: SN2 Nucleophilic Substitution
The fundamental reaction is a bimolecular nucleophilic substitution (SN2). The nucleophilic amine group of the peptide (e.g., the N-terminal α-amine or a lysine ε-amine) attacks the electrophilic methylene carbon of the iodomethyl group, displacing the iodide ion and forming a new carbon-nitrogen bond.
Sources
- 1. chemie.univie.ac.at [chemie.univie.ac.at]
- 2. mdpi.com [mdpi.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem960.com [chem960.com]
- 7. nbinno.com [nbinno.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"1-(4-(Iodomethyl)piperidin-1-yl)ethanone" as an intermediate for PET tracer synthesis
This Application Note and Protocol Guide details the use of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone (CAS 1353954-96-7) as a strategic intermediate in the synthesis of PET radiotracers.
Based on the structural properties and search findings, this molecule serves as a critical electrophilic building block for introducing the N-acetyl-4-methylpiperidine motif into radioligands targeting Sigma-1 receptors , Acetylcholinesterase (AChE) , and potentially Cerelon (CRBN) ligands via Wittig olefination.
Abstract
This compound is a versatile alkylating agent used in the organic synthesis of pharmacophores containing the N-acetylpiperidine moiety. In the context of Positron Emission Tomography (PET), it functions primarily as a synthetic intermediate to assemble precursor scaffolds for Sigma-1 receptor and Acetylcholinesterase (AChE) imaging agents. Its high reactivity, driven by the primary iodide leaving group, allows for efficient coupling with nucleophiles (phenols, amines) or conversion into phosphonium salts for Wittig olefination. This guide outlines the handling, coupling protocols, and radiolabeling strategies relevant to this intermediate.
Introduction & Strategic Relevance
The N-substituted piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous CNS-active drugs (e.g., Donepezil, Haloperidol). The specific derivative This compound offers a "plug-and-play" capability to attach a functionalized piperidine ring to a tracer core.
Key Applications in PET:
-
Sigma-1 Receptor Ligands: Many high-affinity Sigma-1 ligands (e.g., derivatives of haloperidol or PPZ) utilize a piperidine linker. This intermediate allows for the rapid synthesis of N-acetyl analogs to modulate lipophilicity (LogP) and metabolic stability compared to N-benzyl or N-alkyl variants.
-
Acetylcholinesterase (AChE) Inhibitors: As a structural analog to the piperidine fragment of Donepezil, this molecule is used to synthesize novel AChE tracers where the N-benzyl group is replaced or modified to fine-tune blood-brain barrier (BBB) penetration.
-
Prosthetic Group Synthesis: The iodomethyl group is susceptible to nucleophilic displacement. While primarily a building block, it can theoretically serve as a precursor for [18F]fluoromethyl labeling via direct nucleophilic substitution (
) with [ F]fluoride, yielding 1-(4-([ F]fluoromethyl)piperidin-1-yl)ethanone .
Chemical Properties & Handling
-
CAS Number: 1353954-96-7
-
Molecular Formula: C
H INO -
Molecular Weight: 267.11 g/mol
-
Physical State: Off-white to pale yellow solid or viscous oil.
-
Solubility: Soluble in DCM, CHCl
, DMSO, DMF; sparingly soluble in water. -
Stability: Light-sensitive (due to C-I bond). Store at -20°C, protected from light.
-
Reactivity: The primary iodide is a potent electrophile. Avoid contact with strong nucleophiles (amines, thiols) unless reaction is intended.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Reference Standard)
Note: If not purchased commercially, this intermediate can be synthesized from 4-(hydroxymethyl)piperidine.
Reaction Scheme:
-
N-Acetylation: 4-(Hydroxymethyl)piperidine + Ac
O 1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone. -
Iodination: Alcohol
Iodide via Appel Reaction (I /PPh ) or Mesylation/Iodination.
Step-by-Step (Iodination via Appel Conditions):
-
Dissolution: Dissolve 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone (1.0 eq) in anhydrous DCM (0.1 M concentration) under Argon.
-
Reagent Addition: Add Imidazole (1.5 eq) and Triphenylphosphine (PPh
) (1.2 eq). Stir until dissolved. -
Iodine Addition: Cool to 0°C. Add Iodine (I
) (1.2 eq) portion-wise over 15 minutes. The solution will turn dark, then fade to a yellow suspension. -
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM; Product
> Starting Material). -
Work-up: Quench with saturated aqueous Na
S O (to remove excess iodine). Extract with DCM ( ). Wash organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield: Typically 75–85%.
-
Characterization:
H NMR (CDCl ) shows characteristic doublet for -CH I at ppm.
-
Protocol B: Coupling to Tracer Core (N-Alkylation or O-Alkylation)
Target: Synthesis of a Precursor for PET labeling. Example: Alkylation of a phenol-containing scaffold (Core-OH) to attach the piperidine moiety.
-
Activation: In a flame-dried flask, dissolve the Core-OH (1.0 eq) in anhydrous DMF or MeCN.
-
Base: Add Cs
CO (2.0 eq) or K CO (3.0 eq). Stir at RT for 15 min to form the phenolate. -
Alkylation: Add This compound (1.2 eq) dissolved in minimal solvent.
-
Conditions: Heat to 60–80°C for 4–12 hours. (Iodide is a better leaving group than bromide, allowing milder conditions).
-
Work-up: Dilute with EtOAc, wash with water (
) and brine. Dry and concentrate. -
Validation: Verify formation of the ether linkage (Core-O-CH
-Piperidine-Ac) by MS and NMR.
Protocol C: Direct [18F]Fluorination (Model Reaction)
Target: Synthesis of 1-(4-([
-
Isotope Production: Generate [
F]Fluoride via O(p,n) F reaction. -
Trapping/Elution: Trap on QMA carbonate cartridge. Elute with K
/K CO solution (in MeCN/H O). -
Drying: Azeotropically dry with anhydrous MeCN (
mL) at 95°C under He flow. -
Labeling:
-
Precursor: Dissolve 2–5 mg of This compound in 0.5 mL anhydrous MeCN (or DMSO).
-
Reaction: Add precursor solution to the dried [
F]fluoride complex. -
Conditions: Heat at 100°C for 10–15 minutes . (Iodide displacement is efficient).
-
-
Purification: Dilute with water, pass through a C18 Sep-Pak (to remove unreacted fluoride), or inject onto semi-prep HPLC.
-
Expected Yield: 20–40% (decay corrected).
-
QC: Verify identity against non-radioactive fluoro-standard (synthesized using TBAF source).
-
Visualization: Synthesis & Application Workflow
Figure 1: Divergent synthetic pathways utilizing this compound. Route A is the primary path for assembling complex receptor ligands.
Quality Control & Troubleshooting
QC Parameters (for the Intermediate)
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3) | Doublet at ~3.2 ppm (CH2-I); Singlet at ~2.1 ppm (Acetyl). |
| Purity | HPLC (UV 254nm) | > 95% |
| Appearance | Visual | Off-white solid or clear oil (no dark iodine color). |
| Residual Solvent | GC | DCM < 600 ppm; DMF < 880 ppm. |
Troubleshooting Guide
-
Issue: Low Yield in Alkylation (Route A).
-
Cause: Competitive elimination of HI (forming the exocyclic double bond) or hydrolysis.
-
Solution: Use a weaker base (K
CO instead of Cs CO ) or lower temperature (50°C). Ensure anhydrous conditions.
-
-
Issue: Darkening of the Intermediate.
-
Cause: Decomposition releasing free Iodine.
-
Solution: Wash the ether/DCM solution with 10% Na
S O immediately before use. Store under Argon in the dark.
-
-
Issue: Poor [18F] Incorporation (Route C).
-
Cause: High water content or competitive side reactions.
-
Solution: Ensure rigorous drying of the [18F]fluoride complex. Use DMSO as solvent for higher nucleophilicity.
-
References
-
National Institutes of Health (NIH). (2025). Synthesis and receptor binding properties of fluoro- and iodo-substituted high affinity sigma receptor ligands. PubMed.[1] Retrieved from [Link]
- Google Patents. (2018). CN108698992B - 2-Cyanoisoindoline derivatives for treating cancer. (Describes the use of the CAS 1353954-96-7 intermediate for Wittig reagent synthesis).
-
RSC Advances. (2025). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1. (Context on piperidine linker synthesis). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. (Context on [18F] labeling of piperidines). Retrieved from [Link]
Sources
Application Note: Cross-Coupling Strategies for Iodomethylpiperidine Derivatives
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of cross-coupling unactivated alkyl halides—specifically iodomethylpiperidine derivatives —using Suzuki-Miyaura and Sonogashira methodologies.
Alkyl Iodides Target Substrate: N-Protected 2-, 3-, or 4-(Iodomethyl)piperidine Audience: Medicinal Chemists, Process ChemistsPart 1: Strategic Overview & Mechanistic Challenges
Coupling iodomethylpiperidine derivatives presents a distinct set of challenges compared to standard aryl-aryl couplings. Unlike aryl iodides (
Core Challenges
-
-Hydride Elimination: The oxidative addition of Pd(0) to an alkyl iodide generates an alkyl-Pd(II) intermediate. If the substrate possesses
-hydrogens (which iodomethylpiperidines do), rapid -hydride elimination often outcompetes transmetallation, leading to alkene byproducts (e.g., exocyclic methylenepiperidine) rather than the desired coupled product. -
Catalyst Poisoning: The piperidine nitrogen is a strong Lewis base. If left unprotected, it will coordinate to the Palladium or Nickel center, displacing ligands and deactivating the catalyst.
-
Slow Oxidative Addition: Electron-rich alkyl halides undergo oxidative addition more slowly than aryl halides.
The Solution: "Molecular Gating"
To succeed, the protocol must:
-
Mask the Nitrogen: Use electron-withdrawing protecting groups (Boc, Cbz, Tosyl) to reduce Lewis basicity.
-
Accelerate Oxidative Addition: Use electron-rich, bulky phosphines (e.g.,
, ) or N-Heterocyclic Carbenes (NHCs). -
Switch Metals (Optional): Nickel catalysts are often superior for alkyl halides due to a radical-based oxidative addition mechanism that suppresses
.
Part 2: Pre-Reaction Checklist
Before initiating any coupling, ensure your substrate meets these criteria to prevent immediate failure.
| Parameter | Requirement | Reason |
| Nitrogen Status | MUST be Protected | Free amines poison Pd/Ni catalysts. Use N-Boc , N-Cbz , or N-Tosyl . |
| Substrate Type | (Iodomethyl)piperidine | This is a Primary Alkyl Iodide . Protocols for Aryl iodides will fail. |
| Solvent | Anhydrous & Degassed | Alkyl-Pd intermediates are moisture/oxygen sensitive. Sparge with Ar for 15 min. |
| Base Choice | Inorganic (Cs, K) | Avoid amine bases (TEA, DIPEA) in Suzuki; they can promote elimination. |
Part 3: Suzuki-Miyaura Coupling Protocol
Objective: Coupling N-Boc-4-(iodomethyl)piperidine with Aryl Boronic Acids.
Method A: The Palladium-Bulky Phosphine Route (Standard)
This method utilizes sterically demanding, electron-rich ligands to facilitate oxidative addition and stabilize the alkyl-Pd species against elimination.
-
Catalyst:
(1-2 mol%) -
Ligand: Tricyclohexylphosphine (
) (2-4 mol%) -
Base:
(1.5 equiv) -
Solvent: Dioxane / Water (10:1) or Toluene.
Step-by-Step Protocol
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:
-
N-Boc-4-(iodomethyl)piperidine (1.0 equiv, e.g., 1.0 mmol)
-
Aryl Boronic Acid (1.5 equiv)
- (3.0 equiv, granular, anhydrous)
- (0.02 equiv)
- (0.04 equiv)
-
-
Solvation: Add anhydrous Dioxane (4 mL) and degassed Water (0.4 mL).
-
Reaction: Seal the vial with a Teflon-lined crimp cap. Heat to 80°C - 100°C for 12–16 hours.
-
Note: Vigorous stirring is essential for the biphasic system.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: The Nickel-Catalyzed Route (Advanced/High-Difficulty)
If Method A fails (low yield due to elimination), switch to Nickel. Nickel utilizes a radical cage mechanism that is orthogonal to
-
Catalyst:
(10 mol%) -
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (15 mol%) (Vicic/Fu Conditions)
-
Base: NaHMDS or LiOtBu (requires strict anhydrous conditions).
Part 4: Sonogashira Coupling Protocol
Objective: Coupling N-Boc-4-(iodomethyl)piperidine with Terminal Alkynes.
Critical Warning: Standard Sonogashira conditions (
Recommended Approach: Copper-Free Pd-NHC Coupling . N-Heterocyclic Carbenes (NHC) are sufficiently electron-rich to promote oxidative addition to the alkyl iodide without requiring high temperatures or copper co-catalysts that might promote homocoupling.
Protocol: Pd-PEPPSI-IPr System
-
Reagents:
-
N-Boc-4-(iodomethyl)piperidine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) (Commercially available, air stable precatalyst)
-
Base:
(2.0 equiv) -
Solvent: DME (Dimethoxyethane) or THF.
-
-
Procedure:
-
Charge a flame-dried Schlenk tube with the alkyl iodide, base, and catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add dry DME via syringe.
-
Add the terminal alkyne via syringe.
-
Stir at 60°C for 18 hours.
-
-
Why this works: The bulky "IPr" ligand (diisopropylphenyl imidazolium) creates a steric pocket that prevents
-hydride elimination while facilitating the difficult - reductive elimination.
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways between a successful coupling and the competing
Figure 1: Catalytic cycle highlighting the critical "fork in the road" between productive coupling and destructive
Part 6: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Exocyclic Alkene Byproduct | Switch to Method B (Nickel) or increase steric bulk of ligand (try XPhos or CataCXium A ). Lower reaction temp. | |
| No Reaction (SM Recovery) | Catalyst poisoning or failed Oxidative Addition. | Ensure Nitrogen is Boc-protected . Switch to Pd-PEPPSI or Pd-G3-XPhos precatalysts to ensure active Pd(0) generation. |
| Homocoupling (Alkyne-Alkyne) | Oxygen presence in Sonogashira. | Rigorous degassing is required. Switch to Copper-free protocol (Part 4). |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Add excess ligand (e.g., 1:2 Pd:Ligand ratio). Ensure solvent is peroxide-free (especially if using THF/Dioxane). |
Part 7: References
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.[1][2][3]
-
[Link]
-
-
Eckhardt, M., & Fu, G. C. (2003).[4][5] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides.[6] Journal of the American Chemical Society.[1][2][3]
-
[Link]
-
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.[2]
-
[Link]
-
-
BenchChem Application Notes. (2025). Sonogashira Coupling for the Synthesis of 4-(Phenylethynyl)piperidine.[7]
Sources
- 1. scispace.com [scispace.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Biological Evaluation of Novel Compounds Synthesized from 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
Abstract
This document provides a comprehensive guide for the biological evaluation of novel chemical entities derived from the versatile starting material, "1-(4-(Iodomethyl)piperidin-1-yl)ethanone." It is designed for researchers, scientists, and drug development professionals engaged in the early phases of preclinical drug discovery. The enclosed protocols offer a structured framework for assessing cytotoxicity, identifying potential molecular targets, and elucidating the mechanism of action of these new piperidine derivatives. By integrating established scientific methodologies with expert insights, this guide aims to foster rigorous and reproducible research.
Section 1: Introduction and Rationale
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its prevalence is due to favorable pharmacokinetic properties and the ability to be chemically modified to interact with a wide array of biological targets.[3][4][5] The starting material, this compound, is a valuable building block for creating a diverse library of novel compounds. The reactive iodomethyl group allows for the introduction of various functionalities, enabling extensive exploration of chemical space.[6][7]
The primary goal of the biological evaluation of these novel derivatives is to identify compounds with potent and selective bioactivity. This is a critical phase in the drug discovery workflow, bridging chemical synthesis with preclinical development.[8][9][10] A systematic, tiered approach is essential for the efficient allocation of resources and for making informed decisions on which compounds merit further investigation.[11][12]
This guide outlines a multi-stage evaluation process, beginning with broad in vitro cytotoxicity screening to identify initial "hits." Subsequently, it details more advanced assays for target deconvolution and mechanistic pathway analysis. The rationale behind experimental choices, such as the selection of specific cell lines and assay principles, is explained to provide a deeper understanding of the scientific methodology.
Section 2: Tier 1 - Primary Screening: In Vitro Cytotoxicity Assessment
The initial step in evaluating a new library of compounds is to determine their general cytotoxicity. This serves as a primary filter to identify molecules with anti-proliferative effects and to establish their potency.[13][14][15]
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is favored for its simplicity, high-throughput capability, and cost-effectiveness. The use of a diverse panel of cancer cell lines (e.g., representing different tissue origins like breast, lung, and colon) is crucial for identifying compounds with either broad-spectrum activity or potential tumor-specific selectivity.
Experimental Protocol: MTT Assay
Materials:
-
Novel compounds synthesized from this compound, dissolved in DMSO (10 mM stock).
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl Sulfoxide (DMSO).
-
96-well cell culture plates.
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding:
-
Culture and harvest cells.
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Replace the medium in the wells with 100 µL of the medium containing the compounds or controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
Data Analysis and Interpretation
The absorbance values correlate with the number of viable cells. The percentage of cell viability is calculated as:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC50), the concentration at which a compound inhibits 50% of cell growth, is determined by plotting the percent cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Representative Data Summary for Cytotoxicity Screening
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Compound X-1 | 8.5 | 12.3 | 5.1 |
| Compound X-2 | > 100 | > 100 | > 100 |
| Compound X-3 | 1.2 | 2.5 | 0.9 |
| Doxorubicin | 0.1 | 0.18 | 0.09 |
This table presents hypothetical data for illustrative purposes.
Workflow Visualization
Caption: Workflow for MTT-based cytotoxicity screening.
Section 3: Tier 2 - Target Deconvolution and Mechanistic Insights
Compounds demonstrating significant cytotoxicity (e.g., IC50 < 10 µM) should proceed to secondary assays to investigate their mechanism of action and identify potential molecular targets.
Apoptosis Induction Assessment
A frequent mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[16][17]
Principle and Rationale: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but is excluded by cells with intact membranes. Therefore, it stains late apoptotic and necrotic cells. This dual-staining approach allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[18]
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Hit compounds from primary screening.
-
A sensitive cancer cell line.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
6-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the hit compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the samples promptly on a flow cytometer.
-
Use appropriate compensation controls.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis and Interpretation
The data are typically displayed as a dot plot with four quadrants representing the different cell populations. A significant increase in the Annexin V-positive populations in treated cells compared to the control indicates apoptosis induction.
Table 2: Representative Data for Apoptosis Induction
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle (DMSO) | 94.5 | 3.2 | 2.3 |
| Compound X-3 (IC50) | 55.8 | 30.1 | 14.1 |
| Compound X-3 (2x IC50) | 28.9 | 45.6 | 25.5 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Analysis
To further elucidate the mechanism of action, it is important to investigate the impact of the hit compounds on key signaling pathways involved in cell proliferation and survival. Western blotting is a powerful technique for assessing changes in protein expression and phosphorylation.[20][21]
Principle and Rationale: Many anticancer drugs function by modulating signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[22][23][24][25][26] The activation of these pathways is often dependent on the phosphorylation of key proteins.[27][28] By examining the phosphorylation status of proteins like Akt and ERK, one can infer the upstream targets of the novel compounds.[29][30] For instance, a reduction in Akt phosphorylation would suggest inhibition of the PI3K/Akt pathway.[22][23]
Experimental Protocol: Western Blotting
Materials:
-
Hit compounds.
-
Sensitive cancer cell line.
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.[31]
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the hit compounds at their IC50 concentrations for various time points.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies overnight at 4°C.[31]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Wash and add the chemiluminescent substrate for detection.[32][33]
-
Signaling Pathway Visualization
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a novel compound.
Section 4: Concluding Remarks and Future Directions
The protocols outlined in this guide provide a systematic and logical framework for the initial biological evaluation of novel compounds derived from this compound. This tiered approach allows for the efficient identification of promising lead candidates and provides valuable insights into their mechanisms of action.
Future research on the most promising compounds should include more advanced preclinical studies, such as:
-
In vivo efficacy studies: To assess the antitumor activity of the lead compounds in animal models.
-
Pharmacokinetic and toxicological studies: To evaluate the ADME (absorption, distribution, metabolism, and excretion) and safety profiles.
-
Definitive target identification: Utilizing techniques like chemical proteomics or CRISPR-Cas9 screening to confirm the molecular target(s).
Through the systematic application of these evaluation strategies, the therapeutic potential of novel piperidine derivatives can be thoroughly investigated.
References
- Braicu, C., Buse, M., Busuioc, C., Drula, R., Gulei, D., Raduly, L., Rusu, A., Irimie, A., Atanasov, A. G., Slaby, O., Ionescu, C., & Berindan-Neagoe, I. (2017). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers, 9(10), 10.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor Protocols, 2016(10), pdb.prot087288.
- Cuevas, B. D., Abell, A. N., & Johnson, G. L. (2007). Role of the ERK/MAPK signaling pathway in cancer. Signal Transduction and Targeted Therapy, 2, 17026.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
- Maik-Rachline, G., Seger, R., & Zehorai, E. (2019). The ERK/MAPK signaling cascade as a central regulator of cancer. International Journal of Molecular Sciences, 20(13), 3326.
- Li, J., Li, R., Liu, D., Li, Y., Zhang, M., & Wang, Z. (2018). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. European Journal of Medicinal Chemistry, 157, 1039–1052.
- Massacesi, M., Di Tomaso, E., & De-Groot, J. W. (2008). The PI3K/AKT/mTOR pathway and its role in cancer therapeutics. Journal of Neuro-Oncology, 88(3), 241–248.
- McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W., Chang, F., Lehmann, B., Terrian, D. M., Milella, M., Tafuri, A., Stivala, F., Libra, M., Basecke, J., Evangelisti, C., Martelli, A. M., & Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263–1284.
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My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]
- da Silva, A. C., de Souza, M. C. B. V., Rossi-Bergmann, B., & de Andrade, I. M. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3323–3326.
-
Quratul Ain. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]
- Kumar, A., Sharma, S., & Kumar, D. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1082–1093.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Retrieved from [Link]
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Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
- Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
- WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Covance. (2023).
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of natural products.
- Chemical Review and Letters. (2021).
- The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(4-Hydroxypiperidin-1-yl)ethanone: A Versatile Intermediate in Pharmaceutical Synthesis and Chemical Research. Retrieved from [Link]
- Patrick, G. L. (2015). An Introduction to Drug Synthesis Answers to end of chapter questions. Oxford University Press.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
Welcome to the technical support center for optimizing alkylation reactions utilizing 1-(4-(Iodomethyl)piperidin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you achieve your synthetic goals efficiently and effectively.
Introduction to the Reagent and its Reactivity
This compound is a valuable synthetic intermediate, featuring a reactive iodomethyl group attached to a piperidine scaffold. The piperidine nitrogen is protected as an acetamide, rendering it largely unreactive to further alkylation under standard conditions. The primary mode of reactivity for this molecule is as an electrophile in SN2 reactions, where the iodomethyl group is attacked by a nucleophile, displacing the iodide leaving group. Understanding the factors that influence this SN2 reaction is paramount to optimizing your reaction conditions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during the alkylation of various nucleophiles with this compound.
Question 1: My alkylation reaction is showing low or no conversion of my starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in an alkylation reaction with this compound can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Inadequate Nucleophilicity: The success of an SN2 reaction is highly dependent on the strength of the nucleophile.[1][2]
-
Troubleshooting:
-
Assess Nucleophile Strength: If you are using a neutral nucleophile (e.g., an amine or alcohol), its reactivity may be insufficient. Consider converting it to its conjugate base using a suitable non-nucleophilic base to enhance its nucleophilicity. For instance, deprotonating an alcohol to an alkoxide or a primary/secondary amine to an amide will significantly increase the reaction rate.
-
Choice of Base: The selection of the base is critical. It should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions with the electrophile or solvent. Common bases for generating potent nucleophiles include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3][4] For more sensitive substrates, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be employed.[5]
-
2. Inappropriate Solvent Choice: The solvent plays a pivotal role in an SN2 reaction by solvating the reactants and influencing the nucleophile's reactivity.[6]
-
Troubleshooting:
-
Utilize Polar Aprotic Solvents: For SN2 reactions, polar aprotic solvents are generally preferred.[1][3] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), can dissolve both the nucleophile and the electrophile while not overly solvating and deactivating the nucleophile through hydrogen bonding.[2][6]
-
Solvent Screening: If your initial solvent choice is not yielding good results, consider screening a panel of polar aprotic solvents to identify the optimal medium for your specific nucleophile.
-
3. Insufficient Reaction Temperature: Many alkylation reactions require thermal energy to overcome the activation barrier.
-
Troubleshooting:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly enhance the reaction rate.[3] Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition of starting materials or products at elevated temperatures.
-
4. Poor Leaving Group Ability (Less Common with Iodides): Iodide is an excellent leaving group, so this is less likely to be the primary issue with this compound.[7] However, in the rare case of competitive reactions or complex substrates, its departure could be hindered.
-
Troubleshooting:
-
Additive Assistance: While not typically necessary for iodides, in some complex systems, additives that can help to sequester the leaving group might be considered, although this is an advanced troubleshooting step.
-
Question 2: I am observing the formation of multiple products, including what appears to be a dialkylated species. How can I improve the selectivity of my reaction for mono-alkylation?
Answer:
The formation of multiple products, particularly over-alkylation, is a common challenge in amine alkylation.[8][9] Although the piperidine nitrogen in this compound is protected, if your nucleophile is a primary or secondary amine, it can undergo further alkylation after the initial reaction.
1. Stoichiometry Control: The ratio of reactants is a key parameter in controlling selectivity.
-
Troubleshooting:
-
Excess of the Nucleophile: Using a significant excess of the amine nucleophile can statistically favor mono-alkylation, as the electrophile is more likely to encounter an unreacted amine molecule than a mono-alkylated one.[10]
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, further minimizing the chance of dialkylation.[5]
-
2. Reaction Conditions: The choice of base and solvent can influence the relative rates of mono- and di-alkylation.
-
Troubleshooting:
-
Weaker Base: Using a milder base may be sufficient to promote the initial alkylation without creating a highly reactive mono-alkylated intermediate that readily undergoes a second alkylation.
-
Solvent Effects: The solvent can influence the relative solubility and reactivity of the starting materials and the mono-alkylated product. Experimenting with different polar aprotic solvents might reveal conditions that favor the desired mono-alkylation.
-
Question 3: My reaction is complete, but I am struggling with the purification of my desired product. What are some effective purification strategies?
Answer:
Purification of piperidine-containing compounds can sometimes be challenging due to their basicity and polarity.
1. Aqueous Workup: A well-designed aqueous workup can remove many impurities.
-
Troubleshooting:
-
Acid-Base Extraction: If your product is a tertiary amine (from the alkylation of a secondary amine), you can exploit its basicity. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the ammonium salt. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into an organic solvent. This procedure can effectively remove non-basic impurities.
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) can help to remove residual water from the organic layer before drying.
-
2. Chromatography: Column chromatography is a powerful tool for purification.
-
Troubleshooting:
-
Silica Gel Chromatography: For many products, standard silica gel chromatography is effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone), is often successful.
-
Tailing Reduction: Basic compounds like piperidine derivatives can sometimes "tail" on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.
-
Alternative Stationary Phases: If silica gel proves problematic, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase silica gel (C18).
-
3. Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Troubleshooting:
-
Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system in which your product has high solubility at an elevated temperature and low solubility at room temperature or below. A systematic screening of common laboratory solvents is recommended.
-
Experimental Protocols
General Protocol for Alkylation of a Phenolic Nucleophile
This protocol provides a starting point for the alkylation of a generic phenol using this compound.
Materials:
-
Phenolic starting material
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of the phenolic starting material (1.0 eq) in anhydrous DMF (0.1-0.5 M), add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1-1.2 eq) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | Cs₂CO₃ | NaH |
| Solvent | DMF | Acetonitrile | THF |
| Temperature | 60 °C | Room Temp | 80 °C |
| Typical Yield Range | Moderate to High | Low to Moderate | High |
| Key Consideration | Cost-effective | High reactivity | Requires careful handling |
This table provides a general overview of how different reaction parameters can influence the outcome of the alkylation. Optimal conditions will be substrate-dependent.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yielding alkylation reaction.
Caption: A decision tree for troubleshooting low-yielding alkylation reactions.
SN2 Reaction Mechanism
This diagram illustrates the general SN2 mechanism for the alkylation of a nucleophile with this compound.
Caption: The concerted SN2 mechanism of alkylation.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
-
PMC. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of piperidine.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
Sources
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Purification techniques for "1-(4-(Iodomethyl)piperidin-1-yl)ethanone" and its products
Ticket ID: #PUR-9021-IODO
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction
Welcome to the Technical Resource Hub. You are likely working with 1-(4-(Iodomethyl)piperidin-1-yl)ethanone (CAS: Generic/Analogous to Donepezil intermediates), a versatile electrophile used to introduce the N-acetylpiperidin-4-ylmethyl motif into nucleophiles (phenols, amines, or indanones).
This molecule presents a specific "unholy trinity" of challenges:
-
Thermal Instability: The primary alkyl iodide is prone to elimination (
loss) and homolytic cleavage. -
Chromatographic Decomposition: It degrades on acidic silica gel.
-
NMR Confusion: The
-acetyl group creates rotamers that mimic impurities.
This guide provides self-validating protocols to navigate these issues.
Module 1: Stability & Handling (Pre-Purification)
Core Directive: Prevent the "Pink Death" (Iodine Liberation).
Alkyl iodides are photolabile. The bond energy of
Standard Operating Procedure (SOP): Stabilization
| Parameter | Specification | Mechanism |
| Storage Temp | -20°C | Arrhenius suppression of elimination reactions. |
| Light Protection | Amber vials + Foil wrap | Prevents photo-initiated homolytic cleavage. |
| Stabilizer | Copper Turnings or Silver Foil | Metals scavenge free |
| Solvent | MTBE or Et2O (Avoid Acetone for storage) | Acetone can facilitate Finkelstein equilibrium reversal if salts are present. |
Module 2: Purification of the Iodide
Core Directive: Neutralize the Stationary Phase.
The "Crude" Workup (The Thiosulfate Wash)
Before any column chromatography, you must remove free iodine. If your crude oil is pink/purple, follow this strict washing protocol.
Step-by-Step Protocol:
-
Dilution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Quench: Wash the organic layer with 10% Sodium Thiosulfate (
) .-
Visual Check: Shake vigorously until the organic layer turns from purple/brown to pale yellow/colorless.
-
-
Salt Removal: Wash with Brine (Sat.
).[1][2] -
Drying: Dry over
(Sodium Sulfate). Do not use Magnesium Sulfate ( ) if the product is sensitive, as it is slightly Lewis acidic.
Chromatography: The "Neutral" Requirement
Standard silica gel (pH ~6.5) is often acidic enough to decompose primary alkyl iodides during slow elution.
Recommended Stationary Phase: Neutral Alumina (Activity Grade III)
-
Why? Alumina is less acidic and prevents the elimination of
to form the exocyclic alkene.
Alternative: Buffered Silica Gel If you must use silica, you must buffer it.
-
Prepare eluent (e.g., Hexane/EtOAc).
-
Add 1% Triethylamine (TEA) to the eluent system.
-
Pre-flush the column with this TEA-doped solvent.
-
Run the column. The TEA neutralizes acidic sites on the silica.
Workflow Visualization
Caption: Logic flow for the workup and stationary phase selection to prevent deiodination.
Module 3: Characterization (The "Impurity" Trap)
Core Directive: Do not mistake Rotamers for Impurities.
Users frequently report that their purified product is "only 60% pure" by NMR, citing "doubled peaks."
The Science:
The
Diagnostic Check:
-
Observation: Two sets of signals (e.g., two acetyl singlets ~2.08 ppm and ~2.12 ppm) in a ratio of roughly 1:1 or 3:1.
-
Validation Experiment: Run the NMR at High Temperature (50-60°C) in DMSO-
.-
Result: The peaks should coalesce (merge) into single sharp peaks as the rotation becomes fast on the NMR timescale.
-
Reference: This phenomenon is well-documented for
-acetylpiperidine derivatives [1][2].
-
Module 4: Downstream Products (Nucleophilic Substitution)
Context: Using the iodide to alkylate a nucleophile (e.g., a phenol to make a Donepezil analog).
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery of Alkene | Elimination ( | Switch to a softer, non-nucleophilic base like |
| Reaction Stalls | Poor Solubility: The nucleophile (salt) is not soluble in the solvent. | Add a phase transfer catalyst (e.g., 18-Crown-6 or TBAF ) or switch to a dipolar aprotic solvent (DMF/DMSO). |
| O- vs C-Alkylation (Ambident) | Hard/Soft Mismatch: If alkylating an enolate, the iodide is a "soft" electrophile. | To favor O-alkylation (ethers), use polar aprotic solvents (DMF). To favor C-alkylation, use protic solvents or specific counter-ions ( |
Reaction Pathway Diagram
Caption: Effect of base selection on the competition between Substitution (SN2) and Elimination (E2).
FAQ: Frequently Asked Questions
Q: Can I distill this compound? A: Not recommended. Primary alkyl iodides have high boiling points and are thermally labile. Distillation often leads to a "purple pot" (iodine release) and polymerization. Stick to column chromatography or recrystallization if the product is solid (though this specific iodide is likely an oil or low-melting solid).
Q: My product turned brown overnight. Is it ruined?
A: Not necessarily. The color is due to trace
Q: Why use the Iodide instead of the Mesylate/Tosylate?
A: The iodide is significantly more reactive (
References
-
Rotameric Behavior in N-Heterocycles
- Title: "Conformational analysis of N-acetylpiperidine deriv
- Relevance: Explains the "doubled peaks" phenomenon in 1H and 13C NMR for N-acetyl
- Source:Journal of Organic Chemistry / ResearchG
-
URL:
-
Finkelstein Reaction & Workup
- Title: "Finkelstein Reaction: Mechanism and Conditions."
- Relevance: Defines the solubility principles (Acetone)
- Source:Organic Chemistry Portal / Wikipedia
-
URL:
-
Donepezil Intermediate Synthesis
-
Title: "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil."[3]
- Relevance: Provides context on the N-benzyl and N-acetyl piperidine intermedi
- Source:Asian Journal of Chemistry
-
URL:
-
-
Alkyl Iodide Purification
-
Title: "Purification of unstable alkyl iodides."[4]
- Relevance: Discusses the use of neutral alumina and copper stabiliz
- Source:Organic Syntheses
-
URL:
-
Sources
Piperidine-Mediated Reactions: Technical Troubleshooting & Optimization Guide
Introduction: The Dual Nature of Piperidine
Piperidine is the workhorse of modern peptide synthesis and a critical catalyst in carbon-carbon bond formation. However, its utility is often compromised by its physical properties (pKa ~11.2) and its nucleophilicity. This guide moves beyond standard protocols to address the specific failure modes researchers encounter: aspartimide formation in SPPS , catalytic stalling in condensation reactions , and incomplete deprotection due to aggregation .
Module 1: Solid Phase Peptide Synthesis (SPPS)
The Fmoc Deprotection Engine
The standard "20% Piperidine in DMF" protocol is often insufficient for complex sequences. The following troubleshooting matrix addresses the two most common SPPS failures: Incomplete Deprotection (leading to deletions) and Side Reactions (leading to difficult-to-separate impurities).
Core Protocol: Optimized Deprotection
| Parameter | Standard Protocol | "Difficult Sequence" Protocol |
| Reagent | 20% Piperidine in DMF (v/v) | 20% Piperidine + 0.1M HOBt (or Oxyma Pure) |
| Time | 2 x 10 min | 2 x 5 min (short burst) + 1 x 15 min |
| Temperature | Ambient (20-25°C) | 50°C or Microwave (60°C, 2 min) |
| Additives | None | 1-2% DBU (Use with extreme caution on Asp/Gly) |
Troubleshooting Guide: SPPS
Q1: I am observing a "mass + 18" or "mass - 18" peak relative to my target peptide. What is happening?
Diagnosis: This is likely Aspartimide Formation .[1] Mechanism: Piperidine is basic enough to deprotonate the amide backbone nitrogen of an Aspartic Acid residue. This nitrogen attacks the side-chain ester (beta-carboxyl), forming a succinimide ring (Aspartimide, M-18). Subsequent hydrolysis re-opens the ring to form a mixture of alpha-Asp and beta-Asp peptides (M+18 relative to the imide, but isomeric to the target). Corrective Action:
-
Acidic Buffer: Add 0.1 M HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to your deprotection solution. This lowers the effective pH just enough to suppress backbone deprotonation without preventing Fmoc removal.
-
Switch Reagent: For extremely sensitive sequences (e.g., Asp-Gly, Asp-Asn), switch to Piperazine (5-10% in DMF). It is a weaker base (pKa ~9.8) and significantly reduces aspartimide risk, though deprotection is slower.
-
Bulky Protection: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH monomers. The steric bulk prevents the backbone nitrogen from attacking the side chain.
Q2: My synthesis failed with a "deletion sequence" (Missing Amino Acid). The UV monitoring showed a flat line.
Diagnosis: Incomplete Deprotection due to Aggregation (Beta-sheet formation). Causality: As the peptide grows, hydrophobic residues (Val, Ile, Ala) stack, forming "hard" structures that solvent cannot penetrate. Piperidine cannot reach the N-terminal Fmoc. Corrective Action:
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the deprotection cocktail to disrupt hydrogen bonding.
-
The "Super Base" Spike: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. DBU is a stronger base and can drive deprotection even in aggregated regions.
-
Warning: DBU does not scavenge the dibenzofulvene (DBF) byproduct. You must wash the resin immediately and thoroughly to prevent DBF from re-attaching to the peptide.
-
Visual Workflow: SPPS Decision Logic
Figure 1: Decision matrix for selecting the correct deprotection cocktail based on sequence risk and aggregation potential.
Module 2: Knoevenagel Condensation
Catalyzing Carbon-Carbon Bond Formation[2][3][4]
In Knoevenagel condensations, piperidine acts as a nucleophilic catalyst, often forming an iminium ion intermediate with the aldehyde.[2] The most common failure is reaction stalling before completion.
Troubleshooting Guide: Condensation Reactions
Q3: The reaction starts fast but stalls at 60-70% conversion. Adding more piperidine doesn't help.
Diagnosis: Water Accumulation / Catalyst Deactivation. Mechanism: The condensation produces water. As water concentration increases, the equilibrium shifts backward (hydrolysis of the product). Furthermore, water solvates the piperidine, reducing its nucleophilicity. Corrective Action:
-
Dean-Stark Trap: If using toluene/benzene, physically remove water via azeotropic distillation.
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction flask (if running in ethanol/methanol).
-
Buffer System: Do not use piperidine alone. Use Piperidine/Acetic Acid (1:1 ratio) . The acetate ion assists in the deprotonation step, and the buffered system is more resilient to solvent changes.
Q4: My product contains a "Bis-Adduct" impurity.
Diagnosis: Michael Addition of Excess Nucleophile. Mechanism: After the Knoevenagel product (an electron-deficient alkene) forms, excess active methylene compound (e.g., malononitrile) can attack the double bond in a Michael addition, catalyzed by the basic piperidine. Corrective Action:
-
Stoichiometry: Ensure the aldehyde is in slight excess (1.1 equiv), not the active methylene.
-
Reduce Base Load: Drop piperidine loading from 10 mol% to 1-2 mol%.
-
Temperature: Lower the reaction temperature. Michael additions often have higher activation energies than the initial condensation.
Visual Mechanism: The Catalytic Cycle
Figure 2: The catalytic role of piperidine, highlighting the iminium intermediate and catalyst regeneration.[2]
Module 3: Safety & Handling
Piperidine poses specific hazards that differ from other common organic bases like DIPEA or Triethylamine.
| Hazard Category | Specific Risk | Handling Protocol |
| Flammability | Flash Point: 16°C (61°F). Vapors are heavier than air and can travel to ignition sources.[3] | Ground all glassware. Use spark-proof tools. Store in a flammables cabinet. |
| Toxicity | Toxic by inhalation and skin absorption. Lachrymator. | Always handle in a fume hood. Double-glove (Nitrile) is recommended. |
| Incompatibility | Reacts violently with oxidizers and dicyanofurazan . | Do not store near nitric acid or peroxides. |
| Precursor Status | Listed precursor for controlled substances (PCP). | Maintain strict inventory logs. |
References
-
Mechanism of Fmoc Deprotection & Dibenzofulvene Scavenging
- Source: Jensen, K. J., et al. "Quantitative determination of the Fmoc group." Journal of the Chemical Society.
-
Context: Establishes the formation of the fulvene-piperidine adduct used for UV monitoring at 301nm.[4]
-
Aspartimide Form
- Source: Mergler, M., et al. "The aspartimide problem in Fmoc-based SPPS." Journal of Peptide Science.
- Context: Details the use of HOBt/Oxyma to suppress aspartimide formation during piperidine tre
-
Piperidine-Catalyzed Knoevenagel Condens
- Source:The Journal of Physical Chemistry B.
- Context: Explains the iminium ion pathway and the role of solvent/w
-
Safety D
Sources
Technical Support Center: Optimizing Alkylation with 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
Reagent Profile:
-
Chemical Name: 1-(4-(Iodomethyl)piperidin-1-yl)ethanone[1]
-
Role: Electrophile (Primary Alkyl Iodide)
-
Key Reactivity:
Nucleophilic Substitution[2] -
Critical Risk:
-Elimination (Formation of exocyclic alkene)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 1: The Base Selection Matrix (Core Directive)
The success of your alkylation depends almost entirely on matching the base strength (
Decision Matrix: Base & Solvent Compatibility
| Nucleophile Class | Representative Examples | Recommended Base | Solvent System | Technical Rationale |
| Neutral Amines | Piperazine, Aniline, Primary amines | MeCN or DMF | The "Cesium Effect": Cesium's large ionic radius disrupts tight ion pairing, enhancing nucleophilicity and suppressing over-alkylation (dialkylation) of primary amines [1, 2]. | |
| Phenols / Thiols | Tyrosine, Thiophenol | Acetone or MeCN | Weak bases are sufficient. Acetone allows for easy workup (filtration of salts), but MeCN is preferred if higher temps (>50°C) are needed to overcome steric bulk. | |
| N-Heterocycles | Indole, Pyrazole, Imidazole | DMF or NMP | Indoles often require stronger deprotonation ( | |
| Active Methylenes | Malonates, | THF or DMF | Requires quantitative deprotonation. Warning: Strong, bulky bases like | |
| Amides / Carbamates | Lactams, Boc-amines | LiHMDS or NaH | THF | These weak nucleophiles require strong bases. Lithium bases are preferred to minimize aggregate formation, which can trap the electrophile. |
Part 2: Visualizing the Reaction Pathway
The following diagram illustrates the decision logic for optimizing reaction conditions and avoiding common pitfalls like the "Exocyclic Elimination Trap."
Caption: Decision tree for base selection emphasizing the divergence between successful
Part 3: Troubleshooting Guide & FAQs
Q1: I am observing a byproduct with a mass of [M-128]. What is it?
Diagnosis: This is likely the elimination product .[1]
The Mechanism: The reagent contains a
-
Switch Bases: Move from strong alkoxides (
) to carbonate bases ( ). -
Lower Temperature: E2 elimination has a higher activation energy than
. Run the reaction at RT or 0°C instead of reflux.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent Change: Switch from protic solvents (EtOH) to polar aprotic (DMF), which specifically accelerates
rates by desolvating the nucleophile.
Q2: My reaction with a primary amine yields a mixture of mono- and di-alkylated products. How do I stop at mono-alkylation?
Diagnosis: The secondary amine product is often more nucleophilic than the starting primary amine. The Fix: Utilize the Cesium Effect [1].[3]
-
Protocol: Use
(1.5 eq) in DMF.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why it works: Cesium salts form "loose" ion pairs.[1] This specific coordination environment often favors the attack of the smaller, neutral primary amine over the sterically bulkier secondary amine product. Alternatively, use a slight excess of the amine nucleophile (1.2–1.5 eq) relative to the iodide reagent.
Q3: The reaction is sluggish (low conversion after 24h). Should I add NaI?
Diagnosis: While Finkelstein conditions (adding NaI) help alkyl chlorides, your reagent is already an iodide. Adding NaI will not help.[1] The Fix:
-
Solubility Check: Is your nucleophile salt precipitating? Add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide, 5 mol%) to solubilize the anion.
-
Concentration:
is bimolecular. Increasing concentration (e.g., from 0.1M to 0.5M) significantly increases the rate.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Ag Activation: In extreme cases, adding Silver Carbonate (
) can assist by coordinating the leaving iodide, though this is rarely necessary for primary iodides.
Q4: Is the N-acetyl group stable?
Diagnosis: Generally, yes. However, strong acidic hydrolysis (HCl/heat) or vigorous basic hydrolysis (NaOH/Reflux/Water) will cleave the acetyl group, yielding the free piperidine secondary amine.
The Fix: Maintain anhydrous conditions if using strong bases (
Part 4: Standardized Experimental Protocol
Scenario: Alkylation of a Heterocycle (e.g., Indole)
-
Preparation: In a flame-dried flask under
, dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (0.2 M concentration). -
Deprotonation: Add
(1.5 equiv). Stir at Room Temperature (RT) for 30 minutes.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Note: If the nucleophile is very weak (
), use (60% dispersion, 1.1 equiv) at 0°C instead.
-
-
Alkylation: Add This compound (1.1 equiv) dissolved in a minimal amount of DMF dropwise.
-
Reaction: Stir at RT. Monitor via LC-MS or TLC.[1]
-
Checkpoint: If <50% conversion after 4 hours, warm to 50°C. Do not exceed 80°C to avoid elimination.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][3][5] Journal of Organic Chemistry, 2002.[1][5]
-
Finkelstein, H. "Preparation of Organic Iodides from Chlorides and Bromides."[1] Berichte der deutschen chemischen Gesellschaft, 1910.[1] (Foundational reference for halide reactivity).
-
Dijkstra, G., et al. "The effect of cesium ions on nucleophilic substitution reactions." Journal of Organic Chemistry, 1987.[1][6]
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.[1] (General reference for Elimination vs. Substitution competition).
Sources
- 1. N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
Managing steric hindrance in reactions with substituted piperidines
Status: Online | Tier: Level 3 Technical Support Topic: Steric Management in Substituted Piperidines
Welcome to the PPCH
Analyst Note: You are likely here because standard protocols (SN2 alkylation, HATU couplings, or generic Pd-catalysis) have failed. Substituted piperidines—specifically 2,6-disubstituted or bulky 2-substituted variants—introduce severe steric penalties. This guide bypasses "textbook" organic chemistry in favor of process-proven methodologies that account for A(1,3) strain , cone angles , and reductive elimination rates .
Module 1: Conformational Dynamics (The Hidden Variable)
Before attempting a reaction, you must understand the shape of your substrate. Unlike simple piperidine, 2-substituted piperidines (and especially N-acyl variants) do not always prefer the sterically "roomy" equatorial position.[1]
The A(1,3) Strain Trap: In N-acyl piperidines (amides, ureas, carbamates), placing a substituent at C2 in the equatorial position forces it to clash with the carbonyl oxygen (Allylic 1,3-strain). Consequently, the substituent often flips to the axial position to relieve this strain, despite the 1,3-diaxial interactions.
-
Implication: If your reaction requires the C2-substituent to be equatorial for shielding or stereoelectronic reasons, the N-acylation will be significantly slower or thermodynamically disfavored.
Figure 1: The conformational inversion driven by A(1,3) strain in N-acyl piperidines.
Module 2: N-Arylation (Buchwald-Hartwig Optimization)
Issue: Standard Pd-catalysis (e.g., Pd(PPh3)4 or BINAP) fails. Root Cause: The oxidative addition (Pd inserting into Ar-X) works, but the amine coordination step is blocked by the steric bulk of the piperidine. Furthermore, if the amine does coordinate, the reductive elimination is slow, leading to beta-hydride elimination or dehalogenation.
The Solution: Dialkylbiaryl Phosphine Ligands You must use ligands designed to create a "pocket" that forces the Pd center to be mono-ligated [L1Pd(0)], which is the active species.
Ligand Selection Matrix
| Substrate Class | Recommended Ligand | Catalyst Precursor | Base |
| Modest Sterics (2-Me) | RuPhos | RuPhos Pd G3 or G4 | NaOtBu |
| High Sterics (2,6-diMe) | BrettPhos | BrettPhos Pd G3 | NaOtBu |
| Extreme Sterics (Tetramethyl) | tBuBrettPhos | tBuBrettPhos Pd G3 | KOtBu |
| Base Sensitive | BrettPhos | BrettPhos Pd G3 | K2CO3 (slower) |
Protocol 2.1: High-Steric Coupling (BrettPhos System)
-
Charge: Aryl halide (1.0 equiv), Substituted Piperidine (1.2 equiv), NaOtBu (1.4 equiv).
-
Catalyst: Add BrettPhos Pd G3 (1–2 mol%). Note: Do not use Pd2(dba)3 + Ligand unless necessary; precatalysts ensure the 1:1 Pd:L ratio vital for hindered couplings.
-
Solvent: 1,4-Dioxane or Toluene (0.2 M). De-gas rigorously (sparge with Ar for 10 min).
-
Temp: 80–100 °C.
-
Checkpoint: If conversion stalls at 50%, add 1 mol% more catalyst. "Catalyst death" is common due to slow reductive elimination.
Module 3: Amide Coupling (Overcoming the Wall)
Issue: HATU/EDC reactions yield <10% product or result in dimerization. Root Cause: The activated ester (OBt/OAt) is too bulky to approach the hindered nitrogen of the piperidine. The reaction rate is so slow that the activated ester hydrolyzes before the amine can attack.
The Solution: High-Energy Electrophiles (Acyl Fluorides/Chlorides) Abandon "gentle" coupling agents. You need a small, highly electrophilic species.
Workflow: Selecting the Activation Method
Figure 2: Decision tree for coupling sterically hindered amines.
Protocol 3.1: Ghosez’s Reagent (The "Sledgehammer") Best for: 2,6-disubstituted piperidines reacting with hindered acids.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0 °C). Add Ghosez’s Reagent (1.1 equiv). Stir 1h to form the Acid Chloride (check via TLC/methanol quench).
-
Coupling: Add the hindered Piperidine (1.2 equiv) and DIPEA (3.0 equiv).
-
Note: Unlike Thionyl Chloride, Ghosez’s reagent is neutral and tolerates many sensitive groups, but generates the highly reactive acid chloride in situ without acidic byproducts.
Module 4: N-Alkylation vs. Reductive Amination
Issue: Alkylation with alkyl halides (R-X) yields elimination products (alkenes) or recovers starting material. Root Cause: A hindered piperidine acts as a base (like LDA), not a nucleophile. The trajectory for SN2 backside attack is blocked.
The Solution: Reductive Amination (The "Workaround") Do not try to force the SN2. Use Reductive Amination with a ketone/aldehyde. The intermediate iminium ion is planar (sp2), relieving steric congestion before the final reduction.
Protocol 4.1: Ti(OiPr)4 Mediated Reductive Amination For extremely hindered substrates where standard NaBH(OAc)3 fails.
-
Imine Formation: Combine Piperidine (1.0 equiv) + Ketone (1.2 equiv) + Ti(OiPr)4 (2.0 equiv) in neat conditions or minimal THF. Stir 12h.
-
Why Ti(OiPr)4? It acts as a Lewis acid to force imine formation and a water scavenger to push equilibrium.
-
-
Reduction: Dilute with MeOH. Add NaBH4 (2.0 equiv) carefully (exothermic).
-
Quench: Add aqueous NaOH to precipitate Titanium salts. Filter over Celite.
FAQ: Troubleshooting & Quick Fixes
Q1: My Buchwald reaction turns black immediately and yields nothing. Why?
-
A: "Pd Black" formation indicates the catalyst is decomposing faster than it enters the catalytic cycle. This usually means your ligand is not bulky enough or your solvent contains oxygen.
-
Fix: Switch to BrettPhos Pd G3 (precatalyst) and ensure strict de-gassing. Do not mix Pd(OAc)2 and Ligand manually.
-
Q2: I see the product in LCMS, but it degrades during silica purification.
-
A: Hindered amines are often highly basic and lipophilic. They can streak or stick to acidic silica sites.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes, or use DCM/MeOH/NH4OH (90:10:1) as your eluent.
-
Q3: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Buchwald?
-
A: Only if the aryl ring is extremely electron-deficient (e.g., 2,4-dinitrofluorobenzene). For standard pyridines or benzenes, the steric bulk of the piperidine raises the activation energy of the Meisenheimer complex too high. Pd-catalysis is required.[2]
References
-
Buchwald-Hartwig Ligand Design: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society. Link (Note: While focused on ethers, this seminal work established the steric parameters for biaryl phosphine ligands like BrettPhos).
-
Amide Coupling with Acyl Fluorides: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link (Comprehensive review covering Ghosez's reagent and TFFH for hindered systems).
-
Conformational Analysis (A-Values): Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The authoritative text on A(1,3) strain and piperidine conformation).[3]
-
Ghosez's Reagent: Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses. Link
-
Reductive Amination Strategies: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Sources
- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Nucleophilic Substitution Products of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
In the landscape of modern drug discovery and pharmaceutical development, the piperidine scaffold is a cornerstone of molecular design.[1] Its prevalence in a multitude of bioactive compounds underscores the need for robust synthetic methods and unambiguous characterization techniques. Among the versatile building blocks for constructing complex piperidine-containing molecules is 1-(4-(Iodomethyl)piperidin-1-yl)ethanone. The presence of a primary iodomethyl group makes it an excellent electrophile for SN2 reactions, allowing for the facile introduction of a wide array of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in this process, offering detailed atomic-level insights into molecular structure and confirming the outcomes of chemical transformations.[2][3] This guide provides an in-depth comparison of the NMR characterization of this compound and its reaction products, supported by experimental protocols and data analysis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret NMR spectra in this chemical context.
Case Study: SN2 Reaction with a Phenolic Nucleophile
To illustrate the power of NMR in product characterization, we will examine the nucleophilic substitution reaction between this compound and 4-fluorophenol. The iodine atom, being an excellent leaving group, is readily displaced by the phenoxide ion to form the corresponding ether, 1-(4-((4-fluorophenoxy)methyl)piperidin-1-yl)ethanone.[4]
Experimental Protocol: Synthesis of 1-(4-((4-fluorophenoxy)methyl)piperidin-1-yl)ethanone
-
Reagent Preparation: In a round-bottom flask, dissolve 4-fluorophenol (1.2 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the phenol, forming the potassium phenoxide in situ.
-
Addition of Electrophile: To the stirred suspension, add a solution of this compound (1.0 equivalent) in DMF dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically heated to a moderate temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Workflow
Caption: Workflow for the synthesis of 1-(4-((4-fluorophenoxy)methyl)piperidin-1-yl)ethanone.
Comparative NMR Analysis: Starting Material vs. Product
The success of the synthesis is unequivocally confirmed by comparing the ¹H and ¹³C NMR spectra of the starting material and the purified product. The key changes in chemical shifts provide a "fingerprint" of the transformation.
| Assignment | Starting Material: this compound | Product: 1-(4-((4-fluorophenoxy)methyl)piperidin-1-yl)ethanone | Rationale for Shift Change |
| ¹H NMR | |||
| -CH₂-I | ~3.2 ppm (doublet) | Signal Absent | The iodomethyl group is replaced, leading to the disappearance of this signal. |
| -CH₂-O-Ar | Signal Absent | ~3.8-4.0 ppm (doublet) | Appearance of a new signal for the methylene protons adjacent to the electron-withdrawing phenoxy group. This signal is shifted downfield compared to the -CH₂-I signal due to the electronegativity of the oxygen atom.[5][6] |
| Ar-H | Signal Absent | ~6.8-7.1 ppm (multiplets) | Appearance of signals corresponding to the protons on the 4-fluorophenyl ring. |
| -C(O)CH₃ | ~2.1 ppm (singlet) | ~2.1 ppm (singlet) | The chemical environment of the acetyl protons is largely unchanged, so the chemical shift remains similar. |
| Piperidine H | ~1.2-1.9 ppm (m), ~2.5-3.1 ppm (m), ~3.8-4.6 ppm (m) | ~1.3-2.1 ppm (m), ~2.5-3.2 ppm (m), ~3.9-4.7 ppm (m) | Minor shifts in the piperidine ring protons due to the change in the substituent at the 4-position. |
| ¹³C NMR | |||
| -CH₂-I | ~10-15 ppm | Signal Absent | Disappearance of the carbon signal of the iodomethyl group. The chemical shift of a carbon attached to iodine is typically low.[7] |
| -CH₂-O-Ar | Signal Absent | ~70-75 ppm | Appearance of a new signal for the methylene carbon now bonded to an oxygen atom. This is a significant downfield shift due to the high electronegativity of oxygen.[8] |
| Ar-C | Signal Absent | ~115-160 ppm | Appearance of signals for the carbons of the 4-fluorophenyl ring. |
| -C=O | ~169 ppm | ~169 ppm | The carbonyl carbon's chemical shift is expected to be largely unaffected. |
Interpretation and Causality
The most compelling evidence for the successful substitution reaction is the disappearance of the upfield ¹H NMR signal for the protons of the -CH₂-I group and the appearance of a new, more downfield signal corresponding to the -CH₂-O-Ar protons.[9] This downfield shift is a direct consequence of the higher electronegativity of oxygen compared to iodine, which deshields the adjacent protons.[5]
Similarly, in the ¹³C NMR spectrum, the disappearance of the highly shielded carbon signal of the -CH₂-I group and the appearance of a significantly deshielded signal for the -CH₂-O-Ar carbon provides definitive proof of the C-O bond formation.[10] The presence of aromatic signals in both the ¹H and ¹³C NMR spectra of the product, which are absent in the starting material, further corroborates the successful incorporation of the 4-fluorophenoxy moiety.
Alternative Synthetic Strategies and Comparative Insights
While the direct alkylation of phenols is a common and effective method, alternative routes to 4-substituted piperidines exist. For instance, one could envision a multi-step synthesis starting from a commercially available piperidine-4-methanol derivative.
Alternative Workflow:
Caption: An alternative multi-step synthesis to the target compound.
| Parameter | Direct SN2 Alkylation (Case Study) | Alternative Route (e.g., via Mitsunobu) |
| Starting Material | This compound | Piperidine-4-methanol |
| Number of Steps | 1 | 2 (N-acetylation, then Mitsunobu) |
| Key Reagents | K₂CO₃, 4-fluorophenol | Acetic anhydride, DEAD/DIAD, PPh₃, 4-fluorophenol |
| Advantages | Atom economical, fewer steps, readily available starting material. | Avoids the use of an alkyl iodide, which can be less stable. May offer better control for sensitive substrates. |
| Disadvantages | Potential for side reactions if the nucleophile has multiple reactive sites. | More steps can lead to lower overall yield. Mitsunobu reaction generates triphenylphosphine oxide as a byproduct, which can complicate purification. |
The choice of synthetic route ultimately depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance of the substrates. Regardless of the chosen path, NMR spectroscopy remains the gold standard for verifying the structure of the final product.[11]
Conclusion
The characterization of reaction products of this compound by NMR is a straightforward and powerful method for confirming successful chemical transformations. The distinct changes in the chemical shifts of the methylene protons and carbon adjacent to the substituent provide unambiguous evidence of bond formation. By comparing the NMR spectra of the starting material and the product, researchers can confidently verify the outcome of their synthetic efforts. This analytical rigor is fundamental to the advancement of drug discovery and development, where molecular integrity is paramount.[12][13]
References
-
Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]
-
Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]
-
NMR Spectroscopy in Drug Development and Analysis. Wiley. [Link]
-
Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PMC. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Mild general synthesis of 4-substituted piperidines. RSC Publishing. [Link]
-
13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
1-Phenyl-2-(phenylsulfonyl)ethanone (1a): white solid, mp: 88-90 oC; 1H NMR (CDCl3): 4. The Royal Society of Chemistry. [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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An efficient synthesis of monoarylidene derivatives of pyran-4-one and piperidin-4-one. Scientia Iranica. [Link]
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Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA. [Link]
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Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). Biomedical Journal of Scientific & Technical Research. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]ethanone. PubChem. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
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Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
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Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. University of Calgary. [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
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The C-N Nucleophilic Substitution Reaction Of α-bromoheterocyclic Ethanone And Substituted Piperidine. Globe Thesis. [Link]
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Optimizing Piperidine Scaffolds: A Comparative Guide to 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
Executive Summary & Strategic Context
In the landscape of fragment-based drug discovery (FBDD), the 1-(4-(Iodomethyl)piperidin-1-yl)ethanone (hereafter referred to as IMP-Ac ) represents a high-energy electrophilic scaffold. Unlike its chlorinated or brominated counterparts, IMP-Ac is rarely a starting material for long-term storage but rather a "just-in-time" intermediate designed for difficult alkylations.
This guide objectively compares IMP-Ac against its primary electrophilic alternatives—Chlorides, Bromides, and Sulfonates (Tosylates/Mesylates)—to assist researchers in selecting the optimal "warhead" for nucleophilic substitution reactions.
The Molecule at a Glance
-
Core Scaffold:
-acetylpiperidine (Provides solubility and removes basicity of the ring nitrogen). -
Functional Handle: 4-Iodomethyl group (Primary alkyl iodide).
-
Primary Mechanism:
Alkylation. -
Key Advantage: Superior leaving group ability (
) facilitates reaction with sterically hindered or weak nucleophiles.
Comparative Analysis: Electrophilic Piperidines
The choice between Iodo-, Bromo-, Chloro-, and Tosyl- analogs is a trade-off between reactivity and stability . The following data synthesizes kinetic principles with bench-level observations.
Reactivity vs. Stability Matrix
| Feature | Iodo- (IMP-Ac) | Bromo- (BMP-Ac) | Chloro- (CMP-Ac) | Tosylate (TMP-Ac) |
| Leaving Group Ability | Excellent ( | Good | Poor (Requires heat/catalyst) | Very Good |
| ~100x (vs Br) | 1 (Reference) | ~0.02 | ~5-10 | |
| Shelf Stability | Low (Light/Heat sensitive) | High | Very High | Moderate (Hydrolysis risk) |
| Atom Economy | Low (Iodine MW = 126.9) | Moderate | High | Low (Tosyl group is large) |
| Cost | High | Moderate | Low | Moderate |
Critical Insight: Use IMP-Ac only when the nucleophile is weak (e.g., electron-deficient anilines) or the target site is sterically crowded. For routine amines, the Bromo- analog is often sufficient and cheaper.
Mechanism of Action ( )
The reaction proceeds via a concerted bimolecular substitution.[1] The C-I bond is weaker (Bond Dissociation Energy ~53 kcal/mol) compared to C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol), lowering the activation energy for the transition state.
Figure 1: Concerted
Experimental Protocols
Synthesis of IMP-Ac (The Finkelstein Reaction)
Since IMP-Ac is expensive and unstable, it is best synthesized in situ or immediately prior to use from the corresponding bromide (1-(4-(bromomethyl)piperidin-1-yl)ethanone) or mesylate.
Reaction Principle: Equilibrium driven by the precipitation of sodium bromide (NaBr) in acetone.
Protocol:
-
Reagents:
-
Substrate: 1-(4-(bromomethyl)piperidin-1-yl)ethanone (1.0 equiv).
-
Reagent: Sodium Iodide (NaI) (1.5 - 2.0 equiv).
-
Solvent: Anhydrous Acetone (0.5 M concentration).
-
-
Procedure:
-
Dissolve NaI in anhydrous acetone (solution turns clear/faint yellow).
-
Add the bromide substrate.[2]
-
Reflux at 60°C for 2–4 hours.
-
Observation: A white precipitate (NaBr) will form.
-
-
Workup:
-
Cool to room temperature. Filter off the NaBr solid.
-
Concentrate the filtrate in vacuo.
-
Redissolve residue in DCM, wash with 10% sodium thiosulfate (to remove free iodine, indicated by purple/brown color), then water.
-
Dry over
and concentrate.
-
-
Storage: Use immediately or store at -20°C under Argon, wrapped in foil.
Coupling Protocol (General Alkylation)
Scenario: Alkylation of a secondary amine.
-
Dissolve the amine (1.0 equiv) and IMP-Ac (1.1 equiv) in Acetonitrile or DMF.
-
Add base:
(2-3 equiv) or DIPEA (1.5 equiv). -
Stir at 40–60°C.
-
Note: With IMP-Ac, reaction times are often <4 hours. With the Bromo- analog, 12+ hours or higher temps (80°C) may be required.
-
-
Monitor via LC-MS. Look for the disappearance of the iodide peak (M+) and appearance of the product.
Troubleshooting & Stability Guide
The primary failure mode for IMP-Ac is degradation via homolytic cleavage , releasing iodine radicals (
| Symptom | Diagnosis | Corrective Action |
| Material turns purple/brown | Liberation of Iodine ( | Wash with dilute |
| Low Yield in Coupling | Hydrolysis of Acetyl group (rare) or Elimination. | Ensure anhydrous conditions. Avoid strong hydroxide bases (NaOH); use Carbonates ( |
| Incomplete Finkelstein | Equilibrium not shifted. | Ensure Acetone is anhydrous (water dissolves NaBr, reversing equilibrium). |
Decision Workflow
Use the following logic flow to determine if IMP-Ac is required for your synthesis.
Figure 2: Selection logic for electrophilic piperidine scaffolds.
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Master Organic Chemistry. "The SN2 Reaction Mechanism." Master Organic Chemistry, 2012. [Link]
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Michigan State University. "Alkyl Halide Reactivity." MSU Chemistry, 2025. [Link]
-
Organic Chemistry Portal. "Finkelstein Reaction." Organic Chemistry Portal, 2025. [Link]
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A Comparative Reactivity Analysis: 1-(4-(Iodomethyl)piperidin-1-yl)ethanone vs. its Bromomethyl Analog in Nucleophilic Substitution
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] Functionalization of the piperidine ring is a critical step in drug discovery, enabling the modulation of a compound's biological activity. The 1-acetyl-4-(halomethyl)piperidine system, specifically "1-(4-(bromomethyl)piperidin-1-yl)ethanone" and its iodo-analog, "1-(4-(iodomethyl)piperidin-1-yl)ethanone," are versatile synthetic intermediates.[2][3] They serve as key electrophilic building blocks for introducing diverse functionalities via nucleophilic substitution reactions.
This guide presents an in-depth comparison of the reactivity of these two valuable intermediates. For researchers, scientists, and drug development professionals, understanding the kinetic differences between these analogs is paramount for optimizing reaction conditions, improving yields, and making strategic decisions in multi-step synthetic campaigns. We will explore the fundamental chemical principles governing their reactivity, provide a detailed experimental protocol for a comparative kinetic study, and discuss the practical implications for synthetic strategy.
Theoretical Framework: The Halogen Effect in S(_N)2 Reactions
The primary pathway for the reaction of these compounds with nucleophiles is the bimolecular nucleophilic substitution (S(_N)2) reaction.[4][5] The rate of an S(_N)2 reaction is highly dependent on the nature of the leaving group.[6][7] In this comparison, the leaving groups are the bromide (Br⁻) and iodide (I⁻) anions.
The superior reactivity of alkyl iodides compared to alkyl bromides in S(_N)2 reactions is a well-established principle in organic chemistry.[8] This difference stems from two key factors:
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. The average bond dissociation energy for a C-I bond is approximately 240 kJ/mol, whereas for a C-Br bond, it is about 276 kJ/mol.[9][10][11] A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and, consequently, a faster reaction rate.[12]
-
Leaving Group Stability: The stability of the leaving group as an independent anion is crucial.[6][13] A good leaving group is a weak base. We can estimate the basicity by looking at the pKa of the conjugate acid. Hydroiodic acid (HI) is a stronger acid (pKa ≈ -10) than hydrobromic acid (HBr) (pKa ≈ -9).[14][15][16][17][18] This means that the iodide ion (I⁻) is a weaker base and a more stable anion than the bromide ion (Br⁻).[6][19] Its larger size and greater polarizability also help to disperse the negative charge more effectively, further contributing to its stability.[19][20][21][22]
Therefore, due to the weaker C-I bond and the greater stability of the iodide anion, This compound is expected to be substantially more reactive than its bromomethyl counterpart.
Synthetic Strategy: Accessing the Iodomethyl Analog
While the bromomethyl compound is often commercially available or synthetically accessible, the more reactive iodomethyl analog can be readily prepared from it via the Finkelstein reaction .[23][24][25] This is a classic S(_N)2 reaction that involves treating an alkyl bromide or chloride with an excess of sodium iodide in a solvent like acetone.[26]
The success of the Finkelstein reaction is driven by Le Châtelier's principle. Sodium iodide (NaI) is soluble in acetone, but the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not.[23][24] The precipitation of the insoluble sodium halide from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide.[26]
Experimental Design: A Comparative Kinetic Study
To quantitatively compare the reactivity of the two compounds, a kinetic study can be performed by monitoring the progress of a nucleophilic substitution reaction over time. Here, we propose a model reaction using sodium azide as the nucleophile. The reaction can be conveniently monitored by High-Performance Liquid Chromatography (HPLC).
-
Materials and Reagents:
-
1-(4-(Bromomethyl)piperidin-1-yl)ethanone (Electrophile A)
-
This compound (Electrophile B)
-
Sodium azide (NaN₃, Nucleophile)
-
Acetonitrile (ACN, HPLC-grade, as solvent)
-
Internal Standard (e.g., Naphthalene)
-
Water (HPLC-grade)
-
Reaction vials, magnetic stirrer, thermostat-controlled reaction block.
-
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of Electrophile A in acetonitrile.
-
Prepare a 0.1 M solution of Electrophile B in acetonitrile.
-
Prepare a 1.0 M solution of sodium azide in acetonitrile. (Note: Use appropriate safety precautions when handling azides).
-
Prepare a 0.05 M solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
Set up two separate reactions, one for each electrophile.
-
In a reaction vial, combine 1.0 mL of the respective electrophile stock solution (0.1 M) and 1.0 mL of the internal standard solution (0.05 M).
-
Equilibrate the vial to the desired reaction temperature (e.g., 50 °C) in the reaction block with stirring.
-
To initiate the reaction (t=0), add 1.0 mL of the pre-heated sodium azide stock solution (1.0 M). The final concentrations will be approximately: [Electrophile] = 0.033 M, [NaN₃] = 0.33 M, [IS] = 0.017 M.
-
-
Reaction Monitoring (HPLC Analysis):
-
At specified time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 950 µL of a water/acetonitrile mixture to stop the reaction.
-
Analyze the quenched sample by reverse-phase HPLC, monitoring the disappearance of the starting material peak relative to the internal standard peak.
-
Data Presentation and Expected Results
The data collected from the HPLC analysis will allow for the calculation of the concentration of the electrophile at each time point. Plotting the natural logarithm of the reactant concentration versus time will yield a straight line for a pseudo-first-order reaction, the slope of which is the negative of the rate constant (k).
The results are expected to show a significantly faster rate of reaction for the iodomethyl analog.
Table 1: Hypothetical Comparative Kinetic Data
| Electrophile | Leaving Group | Initial Rate (M/s) (Hypothetical) | Relative Rate Constant (k_rel) |
| 1-(4-(Bromomethyl)piperidin-1-yl)ethanone | Br⁻ | 1.5 x 10⁻⁵ | 1 |
| This compound | I⁻ | ~9.0 x 10⁻⁴ | ~60 |
Note: The values in this table are hypothetical and serve to illustrate the expected magnitude of the difference in reactivity. Actual rates will depend on specific reaction conditions.
Discussion and Practical Implications
The experimental data will almost certainly confirm the theoretical prediction: This compound is a far more reactive electrophile. This has several practical implications for drug development professionals:
-
Reaction Conditions: The bromomethyl analog may require more forcing conditions (higher temperatures, longer reaction times, or stronger nucleophiles) to achieve satisfactory conversion, which could lead to side reactions or degradation of sensitive functional groups elsewhere in the molecule. The iodomethyl analog allows for milder reaction conditions, preserving molecular integrity and often leading to cleaner reaction profiles and higher yields.
-
Choice of Reagent: For difficult nucleophilic substitutions where the nucleophile is weak or sterically hindered, the iodomethyl analog is the superior choice. Its higher reactivity can overcome kinetic barriers that might render the bromomethyl analog unreactive.
-
Cost and Stability: The bromomethyl compound is typically less expensive and has a longer shelf-life. The iodomethyl analog, while more reactive, can be less stable and may be light-sensitive. The decision to use the iodo- compound or prepare it in situ from the bromo- compound via a Finkelstein reaction is a strategic one, balancing cost, stability, and required reactivity.[23][26]
Conclusion
A thorough understanding of the principles of physical organic chemistry provides a predictive framework for reaction outcomes. The enhanced reactivity of this compound over its bromomethyl analog is a direct consequence of the fundamental properties of the carbon-halogen bond and halide anion stability. The C-I bond is weaker and the iodide ion is a more stable leaving group, resulting in a significantly lower activation barrier for S(_N)2 reactions.
For researchers in drug discovery, this means that while the bromomethyl derivative is a useful and cost-effective building block, the iodomethyl analog is the more powerful tool for challenging transformations, enabling reactions under milder conditions and often providing superior outcomes. The ability to easily convert the bromo- to the iodo- species using the Finkelstein reaction provides a flexible and efficient strategy to access this highly reactive intermediate when needed.
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Chemistry Learner. Finkelstein Reaction: Definition, Examples and Mechanism. [Link]
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Organic Chemistry Portal. Finkelstein Reaction. [Link]
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J&K Scientific LLC. Finkelstein Reaction. [Link]
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JoVE. Video: Leaving Groups. [Link]
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Quora. Which one is the strongest acid, HI, HCL, or HBr?. [Link]
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EJM. Empirical electronic polarizabilities of iodine (I − ) and bromine (Br − , Br 7+ ) for the prediction of refractive indices. [Link]
-
ResearchGate. (PDF) Empirical electronic polarizabilities of iodine (I − ) and bromine (Br − , Br 7+ ) for the prediction of refractive indices. [Link]
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Quora. Which is the strongest acid among HCl, HBr, HF, and HI?. [Link]
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Chegg.com. Solved Iodide is a better leaving group than bromide. But in. [Link]
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MSU chemistry. Alkyl Halide Reactivity. [Link]
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Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
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Chemistry Stack Exchange. Difference in leaving group ability due to variation in nucleophiles. [Link]
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Brainly.in. Why is anion of iodine more stable than aniion of bromine?. [Link]
-
Reddit. Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? : r/chemhelp. [Link]
-
J. Phys. Chem. A. pKa values in water and DMSO for HCl, HBr, HI, HClO4 and CF3SO3H. [Link]
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Chemistry LibreTexts. 10.9: Bond Energies. [Link]
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University of Calgary. Alkyl Halides. [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
PMC. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
-
EJM. Empirical electronic polarizabilities of iodine (I−) and bromine (Br−, Br 7+) for the prediction of refractive indices. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Kinetic study on exchange reaction of alkyl halides under gas–liquid phase-transfer catalysis conditions. [Link]
-
ACS Publications. Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. [Link]
-
Brainly.com. [FREE] Which of the following is true if the pKa values of HF, HCl, HBr, and HI are 3.2, -7.0, -9.5, and -10.0,. [Link]
-
StudyOrgo.com. Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. [Link]
-
chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]
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-
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-
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-
European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]
-
PubChem. 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone. [Link]
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In Vitro Biological Activity of "1-(4-(Iodomethyl)piperidin-1-yl)ethanone" Derivatives: A Comparative Guide
This guide provides a comprehensive analysis of the potential in vitro biological activities of "1-(4-(Iodomethyl)piperidin-1-yl)ethanone" and its derivatives. In the absence of direct experimental data for this specific molecule, this document leverages established principles of medicinal chemistry and comparative data from structurally related compounds to predict and evaluate its potential as a bioactive agent. We will explore its potential as a cholinesterase inhibitor, a cytotoxic alkylating agent, and an antimicrobial compound, providing detailed experimental protocols for in vitro validation.
Introduction: Unpacking the Therapeutic Potential of a Multifunctional Scaffold
The molecule "this compound" presents a compelling scaffold for drug discovery, integrating three key structural features that suggest a range of biological activities. The central piperidine ring is a ubiquitous motif in pharmaceuticals, known for its favorable pharmacokinetic properties and its presence in numerous bioactive compounds, including inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3][4][5] The N-acetyl group modifies the basicity of the piperidine nitrogen, potentially influencing its interaction with biological targets. Most significantly, the iodomethyl group acts as a reactive electrophilic "warhead," capable of forming covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, serine, lysine, and histidine.[6][7][8][9] This suggests that the compound may function as a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.[7][8]
This guide will dissect the potential of this molecule in three key therapeutic areas: neurodegenerative disease (cholinesterase inhibition), oncology (cytotoxicity via alkylation), and infectious disease (antimicrobial activity). For each area, we will present a comparative analysis with established compounds, propose robust in vitro testing protocols, and provide a logical framework for interpreting potential results.
Part 1: Cholinesterase Inhibition - A Potential New Player in Neurodegenerative Disease Treatment
The piperidine scaffold is a cornerstone in the design of cholinesterase inhibitors used to treat Alzheimer's disease.[1][10] These drugs function by preventing the breakdown of the neurotransmitter acetylcholine, thereby improving cognitive function. The N-benzylpiperidine moiety, for instance, is a well-established pharmacophore that interacts with the active site of acetylcholinesterase.[1][2][3]
Comparative Analysis:
While "this compound" lacks the bulky N-benzyl group of many potent inhibitors like donepezil, its piperidine core provides a foundational element for binding to the cholinesterase active site. The N-acetyl group, while reducing basicity, may still allow for critical interactions. The key differentiator is the iodomethyl group. Unlike reversible inhibitors, this group could form a covalent bond with a nucleophilic residue in or near the active site, leading to irreversible inhibition.
| Compound/Derivative | Target(s) | IC50 Values | Citation |
| This compound | AChE, BuChE | Hypothetical | - |
| Semi-synthetic piperidine analogue (7) | Acetylcholinesterase (rat brain) | 7.32 µM | |
| N-benzylpiperidine derivative (5h) | Acetylcholinesterase | 0.83 µM | [1] |
| 1-Benzylpiperidine derivative (19) | Acetylcholinesterase | 5.10 µM | |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase | 0.56 nM | [2] |
| N-benzyl-piperidine derivative (4a) | Acetylcholinesterase | 2.08 µM | [5] |
| N-benzyl-piperidine derivative (4a) | Butyrylcholinesterase | 7.41 µM | [5] |
Proposed Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a spectrophotometric method to determine the inhibitory activity of "this compound" against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound: "this compound"
-
Positive control: Donepezil or Galantamine
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE).
-
Add various concentrations of the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Outcome and Interpretation:
A low IC50 value would indicate potent inhibition. To confirm covalent modification, a time-dependent inhibition assay should be performed. If the compound is a covalent inhibitor, the degree of inhibition will increase with the pre-incubation time.
Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Part 3: Antimicrobial Activity - A Potential Novel Antibiotic?
Piperidine derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. [11][12][13]The combination of the piperidine scaffold with a reactive alkylating group could lead to a novel mechanism of antimicrobial action, potentially overcoming existing resistance mechanisms.
Comparative Analysis:
The antimicrobial potential of "this compound" can be compared to other piperidine-based antimicrobial agents. The covalent binding mechanism could offer an advantage over non-covalent inhibitors.
| Compound/Derivative | Target Organisms | Activity | Citation |
| This compound | Bacteria, Fungi | Hypothetical | - |
| Piperidin-4-one derivatives | Various bacteria and fungi | Significant antimicrobial activity | [11] |
| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria | [13] |
| 2-(N-alkylpiperidin-4-yl)decahydroisoquinolines | Candida species | Interesting antimycotic activity | [12] |
Proposed Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound: "this compound"
-
Positive controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal)
Procedure:
-
Prepare a two-fold serial dilution of the test compound and positive controls in a 96-well microplate.
-
Prepare a standardized inoculum of the microbial suspension.
-
Add the microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Outcome and Interpretation:
A low MIC value indicates strong antimicrobial activity. To further investigate the mode of action (bactericidal vs. bacteriostatic), a minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) assay can be performed by subculturing from the wells with no visible growth onto agar plates.
Conclusion and Future Directions
"this compound" is a molecule with significant, albeit currently unexplored, therapeutic potential. Its structural features suggest a high probability of bioactivity as a cholinesterase inhibitor, a cytotoxic agent, and an antimicrobial compound, likely mediated through a covalent mechanism of action. The comparative analyses and detailed experimental protocols provided in this guide offer a clear roadmap for the systematic in vitro evaluation of this promising compound and its derivatives.
Future research should focus on synthesizing a series of derivatives to establish structure-activity relationships (SAR). Modifications could include altering the substituent on the piperidine nitrogen and replacing the iodomethyl group with other electrophilic warheads to modulate reactivity and selectivity. Through the rigorous application of the proposed in vitro assays, the true therapeutic potential of this versatile scaffold can be unlocked, paving the way for the development of novel drugs in critical areas of unmet medical need.
References
- Viegas Jr, C., Bolzani, V. da S., Barreiro, E. J., & Fraga, C. A. M. (n.d.). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed.
- Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. (2016, November 23). PubMed.
- (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
- Yamamoto, T., et al. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
- Zucchetti, M., et al. (n.d.). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. PubMed.
- (2019, December 27). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PMC.
- Exploiting butyrylcholinesterase inhibitors through a combined 3-D pharmacophore modeling, QSAR, molecular docking, and molecular dynamics investigation. (n.d.). PMC.
- (2023, October 5). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed.
- Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. (n.d.). PubMed.
- Teicher, B. A., et al. (1989, November 1). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. PubMed.
- Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- OTAVA Covalent Inhibitors Library. (n.d.).
- Covalent inhibitors Library. (n.d.). TargetMol.
- (2020, July 2). Covalent inhibitors: a rational approach to drug discovery. PMC.
- (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
- Recent advances in the development of covalent inhibitors. (n.d.). PMC - NIH.
- (2020, June 7). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
- Vinaya, K., et al. (2011, October). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed.
- (2026, January 17). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed.
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- 3. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone Analogues as Covalent Probes
Disclaimer: As of the date of this publication, direct experimental structure-activity relationship (SAR) data for 1-(4-(Iodomethyl)piperidin-1-yl)ethanone is not extensively available in peer-reviewed literature. This guide is intended to provide a foundational, prospective analysis for researchers based on established principles of medicinal chemistry, the known reactivity of similar chemical motifs, and SAR studies of analogous covalent inhibitors. The proposed activities and experimental protocols are therefore hypothetical and require experimental validation.
Introduction: The Promise of a Privileged Scaffold with a Reactive Warhead
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs targeting a wide range of biological systems.[1][2][3] Its conformational flexibility allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The core molecule of interest, This compound , combines this versatile scaffold with a highly reactive electrophilic "warhead"—the iodomethyl group.
The N-acetyl group modifies the basicity of the piperidine nitrogen, potentially influencing its pharmacokinetic properties and non-covalent interactions within a binding pocket. However, the most significant feature for biological activity is the C4-iodomethyl substituent. This group is an excellent leaving group, making the compound a potent alkylating agent. This inherent reactivity strongly suggests that this compound and its analogues are likely to function as irreversible covalent inhibitors .[4][5]
Covalent inhibitors have seen a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets or overcome high ligand turnover.[6][7] This guide will explore the hypothetical structure-activity relationships of analogues of this compound, providing a predictive framework for designing and evaluating these compounds as novel covalent probes or therapeutic agents.
Proposed Mechanism of Action: Covalent Targeting of Nucleophilic Residues
The primary mechanism of action for these analogues is proposed to be the irreversible alkylation of a nucleophilic amino acid residue within the binding site of a target protein. The process can be conceptualized as a two-step mechanism, which is typical for targeted covalent inhibitors.[5]
-
Reversible Binding (Formation of E•I complex): The inhibitor initially binds non-covalently to the target protein (E). This binding is driven by intermolecular forces such as hydrogen bonds, van der Waals interactions, and hydrophobic effects, and is characterized by the inhibition constant, Ki.
-
Irreversible Covalent Bond Formation (Formation of E-I complex): Following initial binding, the reactive iodomethyl group is positioned in close proximity to a nucleophilic residue (e.g., Cysteine, Serine, Histidine, or Lysine). A nucleophilic attack from the amino acid side chain displaces the iodide ion, forming a stable covalent bond. This step is characterized by the rate constant of inactivation, kinact.
The overall potency of such an inhibitor is best described by the second-order rate constant, kinact/Ki.[5]
Caption: Proposed two-step mechanism of irreversible covalent inhibition.
Comparative Structure-Activity Relationship (SAR) Analysis of Hypothetical Analogues
The following table outlines predicted SAR trends for modifications at key positions of the this compound scaffold. These predictions are based on established medicinal chemistry principles for optimizing both non-covalent binding affinity (Ki) and the rate of covalent modification (kinact).
| Modification Position | Analogue Structure | Predicted Effect on Activity (kinact/Ki) | Rationale |
| Warhead Reactivity (C4-substituent) | R = -CH2Br | Likely decrease | Bromine is a good leaving group, but generally less reactive than iodine. This would primarily decrease kinact. |
| R = -CH2Cl | Significant decrease | Chlorine is a poorer leaving group than bromine or iodine, leading to a much slower rate of alkylation (lower kinact). | |
| R = -CH2-O-Ms | Potential increase | A mesylate is an excellent leaving group, potentially increasing kinact. However, steric bulk may affect Ki. | |
| N-Acyl Group | R' = Cyclopropylcarbonyl | Potential increase | Introduction of small, rigid groups can improve binding affinity (decrease Ki) by exploring specific hydrophobic pockets. |
| R' = Phenylacetyl | Context-dependent | A bulky aromatic group could enhance affinity through π-stacking or hydrophobic interactions if the target has a suitable pocket, but could also introduce steric clash. | |
| R' = H (des-acetyl) | Likely decrease | The acetyl group may be crucial for specific hydrogen bonding or conformational constraints. Its removal would also unmask the basic piperidine nitrogen, altering solubility and potential off-target effects. | |
| Piperidine Ring (C3/C5 substitution) | 3-Methyl substitution | Context-dependent | Introduction of a methyl group could provide a beneficial steric interaction or, conversely, a steric clash, thus affecting Ki. It may also influence the preferred conformation of the piperidine ring. |
| 3,3-Dimethyl substitution | Potential increase in selectivity | Gem-dimethyl substitution can lock the conformation of the piperidine ring, potentially increasing affinity and selectivity for the target protein while reducing off-target binding. |
Experimental Protocols
General Synthesis of this compound and Analogues
A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis can be adapted to generate a variety of analogues by using different starting materials or acylating agents.
Caption: Proposed synthetic workflow for the parent compound.
Step-by-Step Protocol:
-
N-Acetylation: To a solution of ethyl isonipecotate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the mixture in an ice bath and add acetyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate ethyl 1-acetylpiperidine-4-carboxylate.
-
Reduction: In a flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) in anhydrous THF. Add a solution of ethyl 1-acetylpiperidine-4-carboxylate in THF dropwise at 0°C. After the addition is complete, allow the reaction to proceed at room temperature. Quench the reaction carefully and work up to obtain (1-acetylpiperidin-4-yl)methanol.
-
Mesylation: Dissolve the alcohol from the previous step in dichloromethane and cool to 0°C. Add a base (e.g., triethylamine) followed by methanesulfonyl chloride. Stir the reaction at 0°C until completion. Isolate the resulting mesylate.
-
Iodination (Finkelstein Reaction): Dissolve the mesylate in acetone and add sodium iodide. Reflux the mixture until the reaction is complete. After cooling, filter the solids and concentrate the filtrate. Purify the crude product by column chromatography to yield this compound.
Evaluation of Covalent Inhibition: Kinetic Analysis
To properly characterize and compare irreversible inhibitors, it is essential to determine their kinetic parameters (Ki and kinact). A continuous enzyme activity assay is required.[8][9]
Protocol for Determining kinact and Ki:
-
Enzyme and Substrate: Prepare solutions of the target enzyme and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the test compounds (analogues of this compound) in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to wells containing different concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation over time. The initial rate of the reaction will decrease as the enzyme is progressively inactivated.
-
Determine the observed rate of inactivation (kobs) at each inhibitor concentration [I] by fitting the progress curves to a single exponential decay equation.
-
Plot kobs versus the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact[I] / (Ki + [I])
-
This will yield the values for kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).
-
The second-order rate constant, kinact/Ki , can then be calculated to compare the potency of the different analogues.
-
Confirmation of Covalent Adduct Formation
Intact protein mass spectrometry is a definitive method to confirm that the inhibitor forms a covalent bond with the target protein.
Protocol for Mass Spectrometry Analysis:
-
Incubation: Incubate the target protein with a molar excess of the inhibitor for a time sufficient for complete inactivation (determined from kinetic studies). Include a control sample of the protein incubated with vehicle (e.g., DMSO).
-
Sample Preparation: Desalt the protein-inhibitor mixture to remove unreacted inhibitor and buffer components.
-
Mass Analysis: Analyze the samples using electrospray ionization mass spectrometry (ESI-MS).
-
Data Interpretation: Compare the mass spectrum of the inhibitor-treated protein with the control. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor (minus the leaving group, iodide) confirms the formation of a 1:1 covalent adduct.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel covalent probes and potential therapeutics. Its modular nature allows for systematic modifications to optimize both binding affinity and reactivity. This guide provides a predictive SAR framework and detailed experimental protocols to facilitate the rational design and evaluation of analogues. Future work should focus on synthesizing a focused library of these compounds and testing them against a panel of potential biological targets known to be susceptible to covalent inhibition. The insights gained from such studies will be invaluable in validating the hypotheses presented here and unlocking the full potential of this intriguing class of molecules.
References
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Curr Protoc. 2022 Jun;2(6):e419. [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Semantic Scholar. [Link]
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Structure−activity relationship indicates that compounds are covalent... ResearchGate. [Link]
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Design and synthesis of bridged piperidine and piperazine isosteres. PubMed. [Link]
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Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. PMC. [Link]
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Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]
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Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing. [Link]
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Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. [Link]
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Design and Synthesis of Bridged Piperidine and Piperazine Isosteres. Request PDF. [Link]
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Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
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Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Design and synthesis of bridged piperidine and piperazine isosteres. Semantic Scholar. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. ResearchGate. [Link]
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Selective irreversible inhibitors of aldose reductase. PubMed. [Link]
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Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
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SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
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Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. PMC. [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]
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Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. PubMed. [Link]
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IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. HETEROCYCLES. [Link]
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Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). Biomed J Sci & Tech Res. [Link]
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Comparative Analysis of Alkylating Agents in Drug Design
Executive Summary
Alkylating agents remain a cornerstone of oncological pharmacopoeia, yet their utility has shifted from systemic "blunt instruments" to precision payloads in Antibody-Drug Conjugates (ADCs). This guide provides a technical comparison of three distinct classes: Nitrogen Mustards , Triazenes , and Pyrrolobenzodiazepines (PBDs) . We analyze their electrophilic activation pathways, adduct stability, and resistance profiles, providing actionable protocols for validating alkylation efficiency in early-stage drug discovery.
Mechanistic Dichotomies: Activation & Adduct Formation
The efficacy of an alkylating agent is defined by its electrophilic "warhead"—the moiety responsible for covalent attachment to DNA nucleophiles.
Nitrogen Mustards (e.g., Cyclophosphamide)
-
Mechanism: Bifunctional alkylation.
-
Activation: Requires metabolic activation (CYP450) to form 4-hydroxycyclophosphamide, which decomposes into acrolein (toxic byproduct) and phosphoramide mustard (active species).
-
Target: Forms an unstable aziridinium ion that attacks the N7-position of guanine.
-
Result: Interstrand Cross-Links (ICLs) that physically prevent DNA strand separation during replication.
Triazenes (e.g., Temozolomide)
-
Mechanism: Monofunctional methylation.
-
Activation: pH-dependent hydrolysis (non-enzymatic). Stable at acidic pH; hydrolyzes at physiologic pH to MTIC , then to a methyldiazonium cation.[1]
-
Target: Methylates O6-guanine (critical for cytotoxicity), N7-guanine, and N3-adenine.[1][2][3]
-
Result: Base pair mismatch (O6-MeG pairs with Thymine), triggering futile mismatch repair (MMR) cycles and apoptosis.
Pyrrolobenzodiazepines (PBDs)[4][5][6]
-
Target: Binds sequence-selectively (Pu-G-Pu) in the minor groove; forms an aminal bond with the C2-amino group of guanine.
-
Result: Non-distortive cross-links that evade standard DNA repair mechanisms (NER/BER).
Visualization: Activation Pathways
The following diagram illustrates the divergent activation pathways of these agents.
Caption: Comparative activation pathways showing metabolic vs. chemical activation and the resulting DNA lesions.
Comparative Pharmacodynamics
This table synthesizes key performance metrics relevant to drug design. Note the distinct trade-off between potency (IC50) and metabolic stability.
| Feature | Cyclophosphamide (Nitrogen Mustard) | Temozolomide (Triazene) | PBD Dimers (e.g., Tesirine) |
| Class | Bifunctional Alkylator | Monofunctional Alkylator | DNA Minor Groove Binder |
| Activation | Hepatic (CYP2B6, CYP3A4) | Spontaneous (pH > 7.0) | None (Direct Acting) |
| Primary Adduct | N7-Guanine (Crosslink) | O6-Guanine (Methylation) | C2-Guanine (Crosslink) |
| BBB Penetration | Moderate | High (100% oral bioavailability) | Low (usually ADC payload) |
| Potency (IC50) | Micromolar ( | Micromolar ( | Picomolar (pM) range |
| Limiting Toxicity | Hemorrhagic Cystitis (Acrolein) | Myelosuppression | Vascular Leak / Effusion |
| Resistance | Glutathione conjugation | MGMT upregulation | MDR1 efflux (P-gp) |
Experimental Validation: The NBP Assay Protocol
To validate the alkylating potential of a new chemical entity (NCE) without using radio-labeled DNA, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard colorimetric screen. NBP acts as a nucleophilic surrogate for the N7 position of guanine.[7][8]
Protocol Integrity (Self-Validating System)
-
Why this works: Alkylation of NBP creates a quaternary pyridinium salt. Upon basification, this deprotonates to form a deeply blue/purple chromophore with absorbance at ~600 nm.
-
Control: You must run a solvent-only blank to subtract background absorbance and a positive control (e.g., Melphalan) to verify reagent quality.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 5% (w/v) NBP in acetone.
-
Prepare Acetate buffer (0.05 M, pH 4.6).
-
Prepare 0.1 M NaOH (for basification).
-
-
Incubation:
-
Mix 100
L of NCE (dissolved in DMSO) with 2 mL of Acetate buffer and 1 mL of NBP solution. -
Seal and incubate at 100°C for 20 minutes (thermal acceleration is required for nitrogen mustards; nitrosoureas may react at 37°C).
-
-
Extraction & Readout:
-
Cool to room temperature (ice bath for 2 mins).
-
Add 1.5 mL of Ethyl Acetate to extract the alkylated product. Vortex and centrifuge (2000g, 5 min).
-
Transfer the organic (upper) layer to a cuvette.
-
Critical Step: Add 1 mL of 0.1 M NaOH (or Triethylamine) to the organic phase. The color will shift to purple immediately.
-
Measure Absorbance at 600 nm within 5 minutes (the chromophore is unstable).
-
Visualization: NBP Assay Workflow
Caption: Workflow for the NBP colorimetric assay to determine alkylating activity.
Drug Design & Optimization Strategies
Lipophilicity Tuning (LogP)
-
Triazenes: Temozolomide was designed with a specific LogP (~0.4) to ensure Blood-Brain Barrier (BBB) penetration. The amide group allows for hydrogen bonding, while the small molecular size facilitates diffusion.
-
Design Insight: If designing for CNS targets, maintain MW < 400 Da and LogP between 0 and 2.
Prodrug Masking
-
Nitrogen Mustards: The chloroethyl groups are deactivated by the electron-withdrawing phosphoryl group in cyclophosphamide.
-
Design Insight: To reduce systemic toxicity, design "triggers" that are cleaved only in the tumor microenvironment (e.g., hypoxia-activated prodrugs or enzyme-cleavable linkers in ADCs).
Resistance Profiles: The MGMT Hurdle
MGMT (O6-methylguanine-DNA methyltransferase) is the primary resistance mechanism against simple alkylators like Temozolomide.
-
Mechanism: MGMT is a "suicide enzyme."[1] It transfers the methyl group from the O6-guanine of DNA to a cysteine residue in its own active site.[1] This repairs the DNA but inactivates the enzyme.[1]
-
Tumor Context: Glioblastomas with methylated MGMT promoters (silenced gene) respond better to Temozolomide.
-
Design Solution (PBDs): PBD dimers are not substrates for MGMT because they alkylate the N2 position of guanine in the minor groove, not the O6 position. Furthermore, PBD cross-links cause minimal helical distortion, allowing them to evade Nucleotide Excision Repair (NER), which typically recognizes bulky adducts (like those from Platinum agents).
References
-
Friedman, H. S., et al. (2000). "Temozolomide and Treatment of Malignant Glioma." Clinical Cancer Research.
-
Hartley, J. A. (2011). "The development of pyrrolobenzodiazepines as antitumour agents."[4][9] Expert Opinion on Investigational Drugs.
-
Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards." Mutation Research.
-
Gómez-Bombarelli, R., et al. (2012). "Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model." Chemical Research in Toxicology.
-
Zhang, J., et al. (2012). "Temozolomide: Mechanisms of Action, Repair and Resistance." Current Molecular Pharmacology.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for the Purity of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone
Executive Summary
The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of drug development and manufacturing. For novel intermediates like "1-(4-(Iodomethyl)piperidin-1-yl)ethanone," establishing a comprehensive and validated analytical strategy to determine purity is not merely a regulatory requirement; it is a scientific imperative. This guide provides an in-depth comparison and cross-validation strategy for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind methodological choices, present detailed experimental protocols, and demonstrate how the synthesis of data from these distinct methods provides a validated, trustworthy, and holistic understanding of the compound's purity profile. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8]
Introduction: The Analyte and the Analytical Challenge
This compound is a functionalized piperidine derivative. Its structure presents unique analytical challenges:
-
Thermal Lability: The presence of an iodomethyl group, an alkyl halide, suggests potential thermal instability, which can complicate analyses requiring high temperatures, such as Gas Chromatography.[9][10]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making sensitive detection by standard HPLC-UV methods challenging.
-
Potential for Genotoxicity: The alkyl halide moiety is a structural alert for potential genotoxicity, necessitating highly sensitive methods to detect and quantify related impurities.
-
Multiple Impurity Types: Impurities can range from non-volatile related structures and degradation products to volatile residual solvents from synthesis.
A single analytical method is often insufficient to address these challenges comprehensively. Therefore, a cross-validation approach using orthogonal methods is essential to ensure that all potential impurities are detected and accurately quantified.
The Cross-Validation Workflow: A Triad of Orthogonal Methods
Our strategy is built on the principle of orthogonality, where each analytical technique measures the analyte and its impurities based on different physicochemical principles. This minimizes the risk of overlooking impurities that might co-elute or be invisible to a single method.
Caption: High-level workflow for the cross-validation of analytical methods.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for analyzing non-volatile impurities and degradation products in pharmaceutical analysis due to its versatility with non-volatile and thermally labile compounds.[11][12][13][14]
Rationale for Method Selection
Given the anticipated thermal lability of this compound, HPLC is the preferred technique over GC for profiling related substances.[11] The primary challenge is detection. A standard UV detector will likely offer poor sensitivity. Therefore, we propose two potential detection methods:
-
Charged Aerosol Detection (CAD): A near-universal detector that provides a more uniform response for non-volatile analytes, irrespective of their optical properties.
-
Mass Spectrometry (MS): Provides unparalleled specificity and sensitivity, allowing for the identification of unknown impurities based on their mass-to-charge ratio. This is the superior choice for this application.
Experimental Protocol: RP-HPLC-MS
Objective: To develop a stability-indicating HPLC method capable of separating the main component from potential process impurities and degradation products.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, and column oven.
-
Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high efficiency for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency (if needed). |
| Gradient | 5% to 95% B over 15 min | A broad gradient is used during development to elute a wide range of potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| MS Detector | ESI Positive Mode | The piperidine nitrogen is readily protonated, making ESI+ the ideal ionization mode. |
| Scan Range | m/z 100 - 1000 | Covers the mass of the parent compound and potential dimers or larger impurities. |
Validation According to ICH Q2(R1)
The developed method must be validated according to ICH Q2(R1) guidelines.[1][5][15][16]
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | Peak purity > 99.0%; No interference from blank/placebo. | Ensures the method accurately measures the analyte without interference.[5][16] |
| Linearity | r² > 0.999 over 5 concentration levels. | Confirms a proportional relationship between detector response and concentration. |
| Range | 80% to 120% of the target concentration. | The interval where the method is precise, accurate, and linear.[15] |
| Accuracy | 98.0% to 102.0% recovery for spiked samples. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%. | Demonstrates the method's consistency under various conditions (different days, analysts).[16] |
| LOD/LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. | Defines the lowest concentration that can be reliably detected and quantified. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, such as residual solvents and certain process impurities.[9][10][11]
Rationale for Method Selection
The primary role of GC-MS in this context is not to analyze the parent API, but to quantify impurities that are amenable to gas chromatography. Attempting to analyze this compound directly by GC would likely cause on-column degradation, leading to inaccurate results. Instead, GC-MS is expertly applied to:
-
Residual Solvent Analysis: Quantify solvents used in the final synthesis steps (e.g., Toluene, Acetone, Dichloromethane).
-
Volatile Impurity Profiling: Detect low molecular weight, volatile starting materials or by-products.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To quantify residual solvents according to USP <467> guidelines.
Instrumentation:
-
GC system with a headspace autosampler and a Mass Spectrometer detector.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | A mid-polar phase designed for excellent separation of common residual solvents.[17] |
| Carrier Gas | Helium, 1.5 mL/min | Inert carrier gas. |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min | Standard temperature program to separate a wide range of solvents. |
| Injector Temp. | 250 °C | Ensures complete volatilization of analytes. |
| Headspace Vial | 100 mg sample in 1 mL DMSO | DMSO is a universal solvent for dissolving the API and releasing volatile analytes. |
| Vial Temp. | 80 °C | Gentle heating to drive solvents into the headspace without degrading the API. |
| MS Detector | Electron Ionization (EI), Scan Mode | Provides standard, reproducible mass spectra for library matching and identification. |
Method 3: Quantitative NMR (qNMR)
qNMR stands as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without a reference standard of the same analyte.[18][19][20] It is an ideal tool for certifying the purity of the reference standard used for HPLC and other techniques.
Rationale for Method Selection
qNMR provides an absolute measure of purity, which is orthogonal to the relative purity measurements obtained from chromatographic techniques.[21][22] It is non-destructive and provides structural confirmation simultaneously. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated with high precision.[18]
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute mass fraction purity of a batch of this compound.
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
Experimental Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Solvent | DMSO-d₆ | Good solvent for the analyte and internal standard, with residual peaks that do not interfere. |
| Internal Std. | Maleic Acid (Certified) | High purity, stable, non-volatile, with sharp singlets in a clear region of the spectrum. |
| Analyte Conc. | ~10 mg | Accurately weighed on a microbalance. |
| Std. Conc. | ~5 mg | Accurately weighed on a microbalance. |
| Relaxation Delay (d1) | 30 seconds | A long delay (≥ 5 * T₁) is critical to ensure full relaxation of all protons for accurate integration. |
| Pulse Angle | 90° | To ensure maximum signal for quantification. |
| Number of Scans | 16 | Sufficient scans to achieve an excellent signal-to-noise ratio. |
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = Mass
-
P = Purity of the standard
Tying It All Together: Forced Degradation and Mass Balance
A crucial aspect of validating the primary HPLC method is performing forced degradation studies.[23][24][25][26] These studies demonstrate the method's specificity and its ability to act as a "stability-indicating" method.
Caption: Workflow for forced degradation studies.
Forced Degradation Data Summary
| Stress Condition | % Degradation of API | Major Degradants (m/z) | Peak Purity of API |
| 0.1 M HCl, 60°C, 8h | 12.5% | 170.1 (Hydroxymethyl analog) | > 99.5% |
| 0.1 M NaOH, RT, 2h | 25.1% | 170.1 (Hydroxymethyl analog) | > 99.6% |
| 3% H₂O₂, RT, 24h | 8.2% | 311.0 (N-oxide) | > 99.8% |
| 80°C, 48h | < 1.0% | No significant degradants | > 99.9% |
| Photolytic (ICH Q1B) | 4.5% | Multiple minor peaks | > 99.7% |
The data confirms the HPLC method is stability-indicating, as the main API peak remains pure and is well-resolved from all generated degradation products.
Final Purity Reconciliation (Mass Balance)
The ultimate goal of cross-validation is to achieve mass balance, where the results from the orthogonal methods corroborate each other.
| Analytical Method | Result | Contribution to Purity Profile |
| qNMR | 99.3% w/w | Absolute Purity (Assay) |
| HPLC-MS | 0.45% | Sum of non-volatile impurities. |
| GC-MS | 0.15% | Sum of residual solvents (e.g., Toluene: 100 ppm, Acetone: 50 ppm). |
| Water Content (Karl Fischer) | 0.10% | Non-organic impurity. |
| Total Impurities | 0.70% | Sum of all detected impurities. |
| Purity by Mass Balance | 99.3% (100% - 0.70%) | Corroborates the qNMR result. |
The excellent agreement between the absolute purity determined by qNMR (99.3%) and the purity calculated by subtracting all impurities measured by chromatographic and other techniques (99.3%) provides a high degree of confidence in the final reported purity value.
Conclusion
The purity determination of a pharmaceutical intermediate like "this compound" cannot be reliably achieved with a single analytical method. This guide has demonstrated a robust, cross-validation strategy employing HPLC-MS, GC-MS, and qNMR. By leveraging the orthogonal strengths of each technique—HPLC for non-volatile impurities, GC-MS for volatile components, and qNMR for an absolute purity assay—we construct a comprehensive and scientifically sound purity profile. This multi-faceted approach, underpinned by forced degradation studies and validated according to ICH guidelines, ensures the highest level of trustworthiness and scientific integrity, providing a solid analytical foundation for subsequent stages of drug development.
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell.
- A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp Clinical.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- <621> CHROMATOGRAPHY.USP.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences.
- A practical guide to forced degradation and stability studies for drug substances.Onyx Scientific.
- Force Degradation for Pharmaceuticals: A Review. (2018). International Journal of Scientific & Development Research.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025). ResolveMass Laboratories Inc..
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. (2025). Benchchem.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). PMC.
- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (2025). Benchchem.
- HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager.
- HPLC vs GC: Application Differences. (2026). Allan Chemical Corporation.
- Understanding the Latest Revisions to USP <621>. (2023). Agilent.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.RSSL.
- USP-NF <621> Chromatography. (2023). USP-NF.
- USP Chapter 621: Overview & Key Points. (2017). Phenomenex.
- <621> Chromatography - USP-NF ABSTRACT. (2021). USP-NF.
- Quantitative NMR (qNMR).University of Illinois Chicago.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). PubMed.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.Food and Drug Administration.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Ajel.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.SIELC Technologies.
- A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. (2005). ACS Publications.
- Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature Supporting Information.J. Am. Chem. Soc..
- The HPLC analytical approach of 3-amino piperidine. (2014). Google Patents.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(4-(Iodomethyl)piperidin-1-yl)ethanone: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work inherently involves handling novel chemical entities. While a comprehensive Safety Data Sheet (SDS) is the gold standard for chemical safety, we often encounter compounds like 1-(4-(Iodomethyl)piperidin-1-yl)ethanone, for which specific, validated handling data may not be readily available. In these situations, a proactive, risk-based safety assessment grounded in the molecule's structure is not just best practice—it is an essential scientific responsibility.
The structure of this compound contains a critical feature: an iodomethyl group attached to a piperidine ring. The carbon-iodine bond in such an alpha-halo ketone moiety is inherently reactive, making the compound a potential alkylating agent. Alkylating agents are a class of compounds known for their ability to covalently modify biological macromolecules like DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects[1]. Therefore, we must treat this compound with the high degree of caution afforded to other potent, reactive chemicals.
This guide provides a comprehensive operational plan for personal protective equipment (PPE) when handling this compound, ensuring your safety through a deep understanding of the why behind each procedural step.
Hazard Analysis: A Structurally-Informed Perspective
In the absence of a specific SDS, we must infer potential hazards from analogous structures and functional groups.
-
Skin and Eye Irritation/Corrosion: The piperidine moiety itself can be corrosive[2][3]. Compounds with similar structures, such as 2-Chloro-1-piperidin-1-yl-ethanone and 1-(4-Iodophenyl)ethan-1-one, are classified as skin and eye irritants[4][5]. The reactivity of the iodomethyl group further increases the likelihood of severe skin and eye damage upon contact[6][7].
-
Respiratory Irritation and Sensitization: Many reactive small molecules can cause respiratory irritation or act as sensitizers, potentially leading to allergic reactions or asthma-like symptoms upon inhalation[4][6]. Handling this compound as a powder or aerosol-generating solution presents a significant inhalation risk.
-
Systemic Toxicity via Absorption: The primary concern with alkylating agents is toxicity following absorption. Dermal contact is a critical exposure route[8]. We must assume the compound is toxic if absorbed through the skin or if swallowed[2][9].
-
Thermal Decomposition: During heating or in a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide can be released[5][6].
Given this profile, all handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure[4].
Core Personal Protective Equipment (PPE) Protocols
A multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical[8]. The specific requirements vary based on the procedure being performed.
| Laboratory Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not required unless leakage is suspected |
| Weighing Solid Compound | Double-paired nitrile gloves | Disposable, impermeable gown over lab coat | Safety goggles and full-face shield | Not required if performed in a ventilated enclosure (fume hood) |
| Solution Preparation | Double-paired nitrile gloves | Disposable, impermeable gown over lab coat | Safety goggles and full-face shield | Not required if performed in a chemical fume hood |
| Reaction/Work-up | Double-paired nitrile gloves | Disposable, impermeable gown over lab coat | Safety goggles and full-face shield | Not required if performed in a chemical fume hood |
| Waste Disposal | Double-paired nitrile gloves | Disposable, impermeable gown over lab coat | Safety goggles | Not required for sealed containers; use N95 for handling open waste |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves over nitrile gloves | Disposable, impermeable gown or chemical-resistant suit | Safety goggles and full-face shield | NIOSH-certified N95 respirator or higher[10] |
Detailed PPE Specifications
-
Hand Protection (Gloves): The practice of "double-gloving" is mandatory. This mitigates the risk of exposure from undetected pinholes and provides a buffer during glove removal[1][11].
-
Inner Glove: Standard nitrile laboratory glove.
-
Outer Glove: A second, thicker nitrile glove tested for resistance to chemicals (e.g., compliant with ASTM D6978 standard for chemotherapy gloves) should be worn over the inner glove and the cuff of the lab gown[10].
-
Technique: Always remove the outer glove first. Gloves must be changed immediately if contamination is suspected and should be changed at regular intervals (e.g., every 30-60 minutes) during extended procedures.
-
-
Body Protection (Gowns & Aprons): A standard cotton lab coat is insufficient.
-
Primary Barrier: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) is required[8][10]. It must have long sleeves with tight-fitting elastic or knit cuffs[10].
-
Justification: This prevents permeation of the chemical in case of splashes or spills, a known failure point for standard lab coats[8].
-
-
Eye and Face Protection:
-
Minimum Requirement: Indirectly vented, chemical splash goggles are required at all times.
-
Enhanced Protection: A full-face shield must be worn over the safety goggles, especially when handling the solid powder, preparing solutions, or performing transfers where splashing is possible[3][10]. This protects the entire face from splashes and aerosols.
-
Operational Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. All disposable PPE is considered contaminated after use and must never be reused[10].
Step-by-Step Donning Protocol:
-
Don a disposable, impermeable gown and securely fasten it.
-
Don the first (inner) pair of nitrile gloves.
-
Don safety goggles and a full-face shield.
-
Don the second (outer) pair of gloves, ensuring the cuffs are pulled over the cuffs of the gown[10].
Step-by-Step Doffing Protocol:
-
Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in a designated hazardous waste container.
-
Remove the gown and face shield. Roll the gown away from your body as you remove it to contain any surface contamination. Dispose of immediately.
-
Remove safety goggles.
-
Remove the inner pair of gloves, again peeling them inside-out.
-
Wash hands thoroughly with soap and water immediately after removing all PPE[6].
Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water[5][6]. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].
Spill Management:
-
Alert Personnel: Notify everyone in the immediate area and restrict access[12][13].
-
Don PPE: Wear appropriate spill cleanup PPE, including a respirator.
-
Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite)[4]. Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste[5][6]. Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Waste Disposal Plan:
-
Chemical Waste: All solutions and unused solid this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) used when handling the compound must be considered contaminated. Place it in a sealed, labeled hazardous waste bag or container immediately after doffing[10].
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[6][9].
By adhering to these rigorous, evidence-based PPE and handling protocols, you can effectively manage the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- Safety Data Sheet for O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. (Date not specified). Advanced ChemTech. This reference provides general guidance on handling toxic chemicals, including disposal.
- COSHH Assessment for Iosan Teat Dip. (Date not specified). LKL Services. This document provides general principles for storage and spillage control.
-
Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. (2025). PMC.[Link]
-
Emergency Procedures. (Date not specified). University of California, Berkeley | Office of Environment, Health & Safety.[Link]
-
Personal protective equipment for preparing toxic drugs. (Date not specified). GERPAC.[Link]
-
Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. (Date not specified). Halyard Health.[Link]
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (Date not specified). NHS.
-
NIOSH Pocket Guide to Chemical Hazards: Iodine. (Date not specified). Centers for Disease Control and Prevention.[Link]
-
Emergency Response Procedures for Events Involving Radioactive Material. (Date not specified). California State University, Los Angeles.[Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
